UC-1V150
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H17N5O4 |
|---|---|
Molecular Weight |
343.34 g/mol |
IUPAC Name |
4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzaldehyde |
InChI |
InChI=1S/C16H17N5O4/c1-24-6-7-25-15-19-13(17)12-14(20-15)21(16(23)18-12)8-10-2-4-11(9-22)5-3-10/h2-5,9H,6-8H2,1H3,(H,18,23)(H2,17,19,20) |
InChI Key |
SHNIBVWXUOEWTA-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C=O)N |
Synonyms |
4-((6-amino-2-(2- methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9- yl)methyl)benzaldehyde UC-1V150 |
Origin of Product |
United States |
Foundational & Exploratory
UC-1V150: A Technical Guide to a Potent TLR7 Agonist for Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
UC-1V150 is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Its unique chemical structure, featuring a reactive aldehyde group, allows for versatile conjugation to various macromolecules, significantly enhancing its potency and modulating its pharmacokinetic profile. This guide provides an in-depth technical overview of this compound, its mechanism of action, experimental protocols for its evaluation, and a summary of its immunomodulatory effects, positioning it as a promising candidate for vaccine adjuvants and cancer immunotherapy.
Introduction
This compound is a purine-like molecule derived from 9-benzyl-8-hydroxy-2-(2-methoxyethoxy)adenine.[1] Its primary function is the specific activation of TLR7, an endosomally located receptor responsible for recognizing single-stranded RNA viruses.[1] Activation of TLR7 initiates a signaling cascade that results in the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs), thereby bridging the innate and adaptive immune responses.[2] A distinguishing feature of this compound is its aldehyde functional group, which enables covalent linkage to proteins, phospholipids, or polyethylene glycol (PEG), a process that has been shown to increase its potency by 10- to 100-fold compared to the unconjugated form.[1][3]
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by activating the TLR7 signaling pathway. Upon administration, this compound is internalized by innate immune cells, such as dendritic cells, macrophages, and B lymphocytes, and traffics to the endosomal compartment where TLR7 is expressed. The binding of this compound to TLR7 triggers the recruitment of the adaptor protein MyD88. This leads to the activation of downstream signaling components, culminating in the activation of the transcription factor NF-κB and subsequent transcription of genes encoding pro-inflammatory cytokines and chemokines.
Quantitative Data Summary
The immunostimulatory activity of this compound and its conjugates has been quantified in various in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Activity of this compound and Conjugates
| Compound | Cell Type | Assay | EC50 (nM) | Reference |
| This compound | Human PBMCs | IL-6 Induction | ~547 | |
| Rituximab-UC-1V150 | Human PBMCs | IL-6 Induction | 28-53 |
Table 2: In Vivo Cytokine Induction by this compound and MSA Conjugate
| Compound | Dose (nmol) | Route | Cytokine | Serum Level (pg/mL) at 2h | Reference |
| This compound | 38 | i.v. | IL-6 | ~100 | |
| This compound | 38 | i.v. | IL-12 | ~1500 | |
| This compound/MSA | 3.8 | i.v. | IL-6 | ~1000 | |
| This compound/MSA | 3.8 | i.v. | IL-12 | ~10000 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline key experimental protocols used in the characterization of this compound.
Synthesis of this compound
This compound is synthesized from 2,6-dichloropurine in a multi-step process. A key feature of this synthesis is the introduction of a free aldehyde group on the benzyl moiety, which is essential for subsequent conjugation.
Conjugation of this compound to Proteins (e.g., Rituximab)
A direct conjugation method has been developed using an amine-reactive version of this compound, termed NHS:this compound.
This method offers improved yields of 65-78% compared to methods using bifunctional cross-linkers. The resulting conjugates have a this compound to rituximab ratio ranging from 1:1 to 3:1, as quantified by UV spectroscopy and verified by MALDI TOF mass spectroscopy.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash and resuspend cells in complete RPMI 1640 medium.
-
Plate cells at a density of 2 x 10^6 cells/mL in 96-well plates.
-
Add serial dilutions of this compound or its conjugates to the wells.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect supernatants and measure cytokine levels (e.g., IL-6, IFNα) using ELISA or Luminex assays.
In Vivo Murine Studies
-
Use female BALB/c or C57BL/6 mice (6-8 weeks old).
-
Administer this compound or its conjugates via intravenous (i.v.) or intranasal (i.n.) routes at specified doses.
-
At various time points post-administration (e.g., 2 hours), collect blood via cardiac puncture.
-
Isolate serum and measure cytokine levels using ELISA.
-
For intranasal administration studies, bronchoalveolar lavage fluid (BALF) can be collected to assess localized cytokine production.
Therapeutic Potential and Future Directions
The potent immunostimulatory properties of this compound, particularly when conjugated to targeting moieties, highlight its significant therapeutic potential.
-
Vaccine Adjuvant: By enhancing antigen presentation and promoting a robust adaptive immune response, this compound conjugates are promising adjuvants for prophylactic and therapeutic vaccines.
-
Cancer Immunotherapy: When conjugated to tumor-targeting monoclonal antibodies, this compound can selectively activate immune cells within the tumor microenvironment. This targeted approach can enhance antibody-dependent cellular cytotoxicity (ADCC) and promote a systemic anti-tumor immune response while minimizing systemic toxicity.
Future research should focus on optimizing conjugate design, exploring different targeting moieties, and evaluating the efficacy and safety of this compound-based therapies in preclinical and clinical settings. The versatility of its conjugation chemistry allows for the development of a wide range of immune-stimulating antibody conjugates (ISACs) tailored to specific therapeutic applications.
References
An In-depth Technical Guide to UC-1V150: A Specific Toll-like Receptor 7 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UC-1V150 is a potent and specific synthetic agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. As a member of the purine-like family of small molecules, this compound has demonstrated significant immunostimulatory properties, leading to the activation of various immune cells and the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of TLR7 agonists in immuno-oncology, vaccine adjuvant development, and other immunological applications.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs)[1]. TLR7, located in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells, recognizes single-stranded RNA (ssRNA) viruses.[2] Activation of TLR7 triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, leading to the activation of both innate and adaptive immunity.[1][2]
This compound is a synthetic small molecule designed as a specific and potent agonist for TLR7.[3] Its chemical structure, 4-((6-amino-2-(2-methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9-yl)methyl)benzaldehyde, features a purine-like core. A key structural feature of this compound is a free aldehyde group on the benzyl moiety, which allows for its conjugation to various molecules such as proteins and antibodies without compromising its TLR7 agonistic activity. This property has enabled the development of targeted immunotherapies, including immune-stimulating antibody conjugates (ISACs).
Mechanism of Action: TLR7 Signaling Pathway
Upon binding to TLR7 in the endosome, this compound initiates a signaling cascade predominantly through the myeloid differentiation primary response 88 (MyD88)-dependent pathway. This leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), culminating in the expression of a wide range of inflammatory cytokines and type I interferons.
Caption: this compound activates the MyD88-dependent TLR7 signaling pathway.
In Vitro Studies
This compound has been shown to potently activate a variety of immune cells in vitro, leading to cytokine production and cellular activation.
Cytokine Induction
Studies have demonstrated that this compound stimulates the release of pro-inflammatory cytokines from both murine and human immune cells. When conjugated to the anti-CD20 antibody rituximab, this compound exhibited significantly increased activity compared to its unconjugated form.
| Cell Type | Cytokine | Agonist | EC50 (nM) | Reference |
| Human PBMCs | IL-6 | Rituximab-UC-1V150 (1:1 ratio) | 53 | |
| Human PBMCs | IL-6 | Rituximab-UC-1V150 (3:1 ratio) | 28 | |
| Human PBMCs | IL-6 | Unconjugated this compound | 547 | |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | IL-6, IL-12 | This compound | Not specified | |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | IL-6, TNF-α | This compound/MSA conjugate | ~10-100 fold more potent than unconjugated | |
| Human PBMCs | IL-6, IFN-α | This compound/HSA conjugate | ~10-100 fold more potent than unconjugated |
Table 1: In Vitro Activity of this compound and its Conjugates.
Macrophage Activation and Polarization
This compound has been shown to induce a pro-inflammatory M1-like phenotype in human monocyte-derived macrophages (hMDMs). This is characterized by the upregulation of activation markers such as CD40 and CD38. Furthermore, this compound treatment increases the expression of activating Fcγ receptors (FcγRIIA and FcγRIII) on macrophages, leading to an enhanced activatory-to-inhibitory (A:I) ratio and increased phagocytic capacity.
In Vivo Studies
The immunostimulatory effects of this compound have been validated in several in vivo models, demonstrating its potential as a vaccine adjuvant and in combination with monoclonal antibody therapies.
B-Cell Depletion Model
In a human CD20 transgenic mouse model, the combination of this compound with an anti-CD20 monoclonal antibody (rituximab) significantly enhanced the depletion of B cells in both the spleen and blood compared to the antibody alone. This suggests that this compound can potentiate the effector functions of therapeutic antibodies in vivo.
Infectious Disease Models
When conjugated to mouse serum albumin (MSA), this compound/MSA administered intranasally provided a significant survival advantage in mouse models of Bacillus anthracis spore infection and H1N1 influenza A virus infection. This highlights the potential of this compound as a localized immunotherapeutic agent.
Anti-Tumor Efficacy
While specific in vivo tumor model data for this compound is limited in the provided search results, the potentiation of antibody-mediated effector functions and the induction of a pro-inflammatory tumor microenvironment are key rationales for its investigation in immuno-oncology. The combination of TLR agonists with checkpoint inhibitors or other monoclonal antibodies is an active area of research.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Stimulation of Human PBMCs for Cytokine Analysis
Objective: To measure the dose-dependent induction of cytokines by this compound in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
This compound (reconstituted in DMSO)
-
96-well cell culture plates
-
Human whole blood from healthy donors
-
ELISA or Luminex kits for desired cytokines (e.g., IL-6, TNF-α, IFN-α)
Protocol:
-
Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. A typical concentration range would be from 0.01 µM to 10 µM.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an unstimulated control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Measure the concentration of cytokines in the supernatant using ELISA or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.
-
Plot the cytokine concentration against the this compound concentration to generate dose-response curves and calculate EC50 values.
In Vivo B-Cell Depletion Assay in hCD20 Transgenic Mice
Objective: To evaluate the ability of this compound to enhance monoclonal antibody-mediated B-cell depletion in vivo.
Materials:
-
Human CD20 transgenic (Tg) mice
-
Anti-human CD20 monoclonal antibody (e.g., rituximab)
-
This compound formulated for in vivo use (e.g., in saline or PBS)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Anti-mouse CD19-APC antibody for flow cytometry
-
Spleen dissociation medium
Protocol:
-
Isolate splenocytes from wild-type and hCD20 Tg mice.
-
Label the hCD20 Tg splenocytes with a high concentration of CFSE (e.g., 5 µM) and the wild-type splenocytes with a low concentration of CFSE (e.g., 0.5 µM).
-
Mix the two labeled cell populations at a 1:1 ratio and inject intravenously into recipient hCD20 Tg mice (5-8 x 10^6 total cells per mouse).
-
Administer this compound (e.g., 1-10 µg per mouse) via intraperitoneal or intravenous injection 24 and 48 hours after cell transfer.
-
Administer the anti-hCD20 antibody (e.g., 25 µg per mouse) or an isotype control antibody.
-
Harvest the spleens 16-20 hours after antibody administration.
-
Prepare single-cell suspensions from the spleens.
-
Stain the splenocytes with an anti-mouse CD19-APC antibody.
-
Acquire the samples on a flow cytometer and analyze the ratio of CFSE-high (target) to CFSE-low (non-target) B cells.
-
A decrease in the ratio of target to non-target cells in the this compound and antibody co-treated group compared to the antibody-only group indicates enhanced depletion.
Caption: A representative experimental workflow for assessing B-cell depletion in vivo.
Physicochemical Properties and Formulation
This compound is described as an off-white solid that is reconstituted in dimethyl sulfoxide (DMSO) for in vitro experiments. For in vivo administration, it has been formulated in saline or phosphate-buffered saline (PBS). The poor aqueous solubility of many small molecule TLR agonists can be a challenge for formulation. Conjugation to macromolecules like albumin or formulating with solubilizing agents can improve solubility and in vivo pharmacokinetics.
Preclinical Safety and Toxicology
Detailed preclinical safety and toxicology data for this compound are not extensively available in the public domain. However, a common concern with systemic administration of potent TLR agonists is the potential for a "cytokine storm," leading to systemic inflammation and toxicity. The conjugation of this compound to macromolecules like MSA has been shown to localize its activity and reduce systemic cytokine release, thereby improving its safety profile. Any preclinical development of this compound would require comprehensive toxicology studies, including single and repeat-dose toxicity, to determine a safe starting dose for clinical trials.
Conclusion
This compound is a versatile and potent TLR7 agonist with significant potential in various immunotherapeutic applications. Its ability to be conjugated to targeting moieties without losing activity makes it a particularly attractive candidate for the development of next-generation immunotherapies. The data summarized in this guide highlight its potent in vitro and in vivo activity. Further research, particularly in relevant in vivo cancer models and comprehensive preclinical safety studies, will be crucial to fully elucidate its therapeutic potential and pave the way for clinical translation.
References
- 1. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
UC-1V150: A Technical Guide to its Role in Innate Immune Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-1V150 is a novel synthetic small molecule that acts as a potent and specific agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1][2] Activation of TLR7 by this compound triggers a signaling cascade that leads to the activation of various immune cells, particularly myeloid cells, and the production of pro-inflammatory cytokines.[1][2][3] This ability to robustly stimulate the innate immune response has positioned this compound as a promising candidate for immunotherapy, particularly in the context of cancer and infectious diseases. This technical guide provides an in-depth overview of the core mechanisms of this compound, detailed experimental protocols, and a summary of key quantitative data to support further research and development.
Core Mechanism of Action: TLR7-MyD88 Dependent Signaling
This compound exerts its immunostimulatory effects by binding to and activating TLR7, which is primarily expressed in the endosomes of immune cells such as macrophages, dendritic cells, and B lymphocytes. Upon agonist binding, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). This initiates a downstream signaling cascade involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), culminating in the activation of the transcription factor nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). The activation of these transcription factors drives the expression of genes encoding pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α), as well as Type I interferons.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - CentAUR [centaur.reading.ac.uk]
An In-depth Technical Guide to UC-1V150-Mediated Cytokine Release in Macrophages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stimulation of cytokine release in macrophages by UC-1V150, a potent and specific agonist of Toll-like receptor 7 (TLR7). This compound has demonstrated significant immunostimulatory properties, positioning it as a molecule of interest for immunotherapy and vaccine adjuvant development.[1][2] This document details the quantitative aspects of cytokine induction, the underlying signaling pathways, and the experimental protocols utilized in key research.
Core Concepts: this compound and Macrophage Activation
This compound is a synthetic small molecule that activates the innate immune system by binding to TLR7, an endosomal receptor primarily expressed in immune cells such as macrophages and dendritic cells.[1] This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, effectively polarizing macrophages towards an M1-like, anti-tumoral phenotype.[1] The activation of macrophages by this compound enhances their ability to participate in and orchestrate a broader adaptive immune response.[1]
Quantitative Data on Cytokine Release
This compound has been shown to induce a dose-dependent release of various cytokines from murine bone marrow-derived macrophages (BMDMs). The following tables summarize the quantitative data from key in vitro experiments.
Table 1: Cytokine Release from Murine BMDMs Stimulated with this compound for 24 Hours
| This compound Concentration (µM) | IL-12p70 (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| 0.01 | ~100 | ~250 | ~100 |
| 0.1 | ~500 | ~1000 | ~400 |
| 1.0 | ~1500 | ~2500 | ~1000 |
| 10.0 | ~2000 | ~3000 | ~1200 |
Data are approximated from graphical representations in Wu et al. (2007) and are intended for comparative purposes.
Table 2: Chemokine Release from Murine BMDMs Stimulated with this compound for 24 Hours
| This compound Concentration (µM) | KC (pg/mL) | RANTES (pg/mL) | MIG (pg/mL) |
| 0.01 | ~500 | ~200 | ~1000 |
| 0.1 | ~1500 | ~800 | ~4000 |
| 1.0 | ~2500 | ~1500 | ~8000 |
| 10.0 | ~3000 | ~2000 | ~10000 |
Data are approximated from graphical representations in Wu et al. (2007) and are intended for comparative purposes. KC (Keratinocyte Chemoattractant), RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), MIG (Monokine Induced by Gamma-interferon).
Signaling Pathway of this compound in Macrophages
This compound exerts its effects through the Toll-like receptor 7 (TLR7) signaling pathway, which is critically dependent on the adaptor protein MyD88 (Myeloid differentiation primary response 88). Upon binding of this compound to TLR7 in the endosome, a signaling cascade is initiated, leading to the activation of key transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (interferon regulatory factor 7). These transcription factors then drive the expression of genes encoding pro-inflammatory cytokines and type I interferons.
Experimental Protocols
The following protocols are based on methodologies described in the literature for the assessment of this compound's effect on macrophages.
Generation of Bone Marrow-Derived Macrophages (BMDMs)
-
Harvesting Bone Marrow: Euthanize C57BL/6 mice and sterilize the hind legs with 70% ethanol. Isolate the femur and tibia and remove all muscle tissue.
-
Cell Isolation: Cut the ends of the bones and flush the bone marrow with RPMI 1640 medium using a 25-gauge needle and a 10 mL syringe.
-
Cell Culture: Disperse the bone marrow cells by passing them through the syringe and needle multiple times. Culture the cells in petri dishes in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of macrophage colony-stimulating factor (M-CSF).
-
Differentiation: Incubate the cells at 37°C in a 5% CO2 humidified atmosphere for 7 days. Add fresh medium on day 3. After 7 days, the adherent cells are differentiated BMDMs.
Macrophage Stimulation and Cytokine Measurement
-
Cell Plating: Harvest the differentiated BMDMs using a cell scraper and plate them in 96-well plates at a density of 1 x 10^5 cells per well. Allow the cells to adhere overnight.
-
This compound Stimulation: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Remove the old medium from the cells and add 200 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the culture supernatants for cytokine analysis.
-
Cytokine Quantification: Analyze the collected supernatants for cytokine concentrations using a sandwich enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.
Conclusion and Future Directions
This compound is a potent activator of macrophages, driving the release of a wide array of pro-inflammatory cytokines and chemokines through the TLR7/MyD88 signaling pathway. The quantitative data from murine models provides a solid foundation for understanding its immunostimulatory capacity. Further research is warranted to fully elucidate the quantitative cytokine profile in human macrophages to better predict its efficacy and safety in clinical applications. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of TLR7 agonists like this compound.
References
UC-1V150: A Technical Guide to its Potential in Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
UC-1V150 is a potent synthetic agonist of Toll-like receptor 7 (TLR7) that has emerged as a promising agent in the field of cancer immunotherapy. By activating TLR7, primarily expressed on innate immune cells such as macrophages and dendritic cells, this compound triggers a cascade of downstream signaling events that culminate in a robust anti-tumor immune response. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and its application in the development of next-generation immunotherapies like immune-stimulating antibody conjugates (ISACs). Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
The activation of innate immunity is a critical step in initiating and sustaining a powerful anti-tumor response. Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in this process by recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TLR7, which recognizes single-stranded RNA, is a key target for therapeutic intervention in oncology. This compound is a small molecule agonist of TLR7 that has demonstrated significant potential in preclinical cancer models.[1][2] Its ability to stimulate myeloid cells leads to the production of pro-inflammatory cytokines, enhanced antigen presentation, and increased phagocytosis of tumor cells.[1][2] Furthermore, its chemical structure allows for conjugation to monoclonal antibodies, enabling targeted delivery to the tumor microenvironment and minimizing systemic toxicities.[3]
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by binding to and activating TLR7 within the endosomes of immune cells. This binding event initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and IRF7. This, in turn, results in the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, IL-12, and TNF-α), chemokines, and type I interferons.
Preclinical Data
In Vitro Studies
This compound has been shown to be a potent activator of both human and mouse myeloid cells in vitro.
| Cell Type | Treatment | Concentration | Duration | Outcome | Reference |
| Human Monocyte-Derived Macrophages (hMDMs) | This compound | 1 µg/mL | 48 hours | ~1.5-fold increase in phagocytosis index | |
| Human Monocyte-Derived Macrophages (hMDMs) | This compound | 1 µg/mL | 48 hours | Increased expression of FcγRIIA and FcγRIII | |
| Mouse Bone Marrow-Derived Macrophages | This compound | 0.01-10 µM | 24 hours | Effective stimulation of IL-6 and IL-12 release | |
| Rituximab-UC-1V150 Conjugate | In vitro assay | - | - | EC50 of 28-53 nM for pro-inflammatory activity | |
| Unconjugated this compound | In vitro assay | - | - | EC50 of 547 nM for pro-inflammatory activity | |
| This compound/MSA Conjugate | Mouse Bone Marrow-Derived Macrophages & Human PBMCs | - | - | 10- to 100-fold more potent inducer of cytokine production than unconjugated this compound |
In Vivo Studies
In vivo studies in murine models have demonstrated the ability of this compound to modulate the immune system and enhance anti-tumor responses.
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Female C57BL/6 mice | This compound (intravenous) | 38 nM | Serum IL-6 levels of ~0.1 ng/mL and IL-12 levels of ~1.5 ng/mL | |
| Mice | This compound (intraperitoneal) | - | Nearly 4-fold increase in the activating-to-inhibitory Fcγ receptor (A:I) ratio on splenic macrophages |
Experimental Protocols
In Vitro Macrophage Activation and Phagocytosis Assay
This protocol describes the methodology for assessing the effect of this compound on macrophage activation and their ability to phagocytose tumor cells.
Methodology:
-
Macrophage Generation: Human peripheral blood monocytes are isolated from healthy donor leukocyte cones. Monocytes are then differentiated into macrophages using macrophage colony-stimulating factor (M-CSF).
-
Macrophage Treatment: Differentiated macrophages are treated with this compound (1 µg/mL) or control substances for 48 hours.
-
Target Cell Preparation: Target tumor cells (e.g., a cancer cell line) are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). The labeled cells are then opsonized with a relevant monoclonal antibody.
-
Phagocytosis Assay: The treated macrophages are co-cultured with the labeled and opsonized target cells.
-
Analysis: Phagocytosis is quantified by flow cytometry, measuring the percentage of macrophages that have engulfed the fluorescently labeled target cells. The phagocytosis index can be calculated to represent the average number of ingested cells per macrophage.
In Vivo Cytokine Release Assay
This protocol outlines the procedure for measuring systemic cytokine induction following this compound administration in a murine model.
Methodology:
-
Animal Model: Female C57BL/6 mice (5-6 weeks of age) are used for the study.
-
Drug Administration: this compound is administered intravenously at a specified concentration (e.g., 38 nM).
-
Sample Collection: Blood samples are collected at various time points post-injection.
-
Cytokine Analysis: Serum is isolated from the blood samples, and the concentrations of cytokines such as IL-6 and IL-12 are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
Immune-Stimulating Antibody Conjugates (ISACs)
A significant advancement in the application of this compound is its use as a payload in immune-stimulating antibody conjugates (ISACs). By conjugating this compound to a tumor-targeting monoclonal antibody, the immunostimulatory effects can be localized to the tumor microenvironment. This approach has several advantages:
-
Targeted Delivery: Enhances the concentration of the TLR7 agonist at the tumor site, increasing its efficacy.
-
Reduced Systemic Toxicity: Minimizes widespread immune activation and associated side effects.
-
Synergistic Effects: Combines the direct anti-tumor effects of the antibody (e.g., antibody-dependent cellular cytotoxicity) with the immune-activating properties of this compound.
The development of ISACs involves conjugating this compound to antibodies through chemical linkers. The free aldehyde group on this compound's benzyl moiety allows for its coupling to various molecules.
Conclusion and Future Directions
This compound is a potent TLR7 agonist with significant potential in cancer immunotherapy. Its ability to activate myeloid cells and promote a pro-inflammatory tumor microenvironment makes it an attractive candidate for further development, both as a standalone agent and as a payload for ISACs. Future research should focus on optimizing dosing and administration schedules, exploring combination therapies with other immunomodulatory agents such as checkpoint inhibitors, and advancing this compound-based therapies into clinical trials to evaluate their safety and efficacy in cancer patients. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to harness the therapeutic potential of this compound.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immune-stimulating antibody conjugates elicit robust myeloid activation and durable antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of UC-1V150: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of UC-1V150, a potent Toll-like receptor 7 (TLR7) agonist. This compound has garnered significant interest in the field of immunology and drug development due to its capacity to stimulate robust innate and adaptive immune responses. This document outlines the core chemical features of this compound that govern its biological activity, details its mechanism of action, and provides comprehensive experimental protocols for its synthesis and evaluation.
Core Structure and Mechanism of Action
This compound, chemically known as 4-[6-amino-8-hydroxy-2-(2-methoxyethoxy)purin-9-ylmethyl]benzaldehyde, is a synthetic small molecule belonging to the 8-oxoadenine class of compounds. Its immunostimulatory effects are mediated through the specific activation of Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system.
TLR7 is primarily expressed in the endosomes of various immune cells, including B lymphocytes, and dendritic cells. Upon binding of this compound, TLR7 initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF-α) and type I interferons (IFN-α). This cytokine milieu promotes the activation and maturation of antigen-presenting cells, thereby bridging the innate and adaptive immune responses.
A critical structural feature of this compound is the presence of a free aldehyde group on the benzyl moiety. This functional group serves as a versatile handle for covalent conjugation to various macromolecules, including proteins, phospholipids, and antibodies.[1][2][3] This adaptability is central to the SAR of this compound, as conjugation has been shown to dramatically enhance its potency and modulate its pharmacokinetic and pharmacodynamic properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound is intrinsically linked to its chemical structure. The key SAR findings are summarized below:
-
The 8-Oxoadenine Core: The 8-oxoadenine scaffold is essential for TLR7 agonist activity. Modifications to this core structure can significantly impact potency and selectivity.
-
The N9-Benzyl Substituent: The benzyl group at the N9 position is a crucial component for potent TLR7 agonism. The introduction of the aldehyde functionality at the para position of this ring is a key innovation in the design of this compound.
-
The C2-(2-Methoxyethoxy) Group: This group contributes to the overall potency and solubility of the molecule.
-
The Aldehyde Functional Group: The aldehyde at the para-position of the benzyl ring is the most critical feature for the enhanced and versatile activity of this compound. While the unconjugated molecule exhibits TLR7 agonist activity, its potency is significantly amplified upon conjugation to carrier molecules via this aldehyde group. This conjugation strategy transforms this compound into a highly potent immunomodulator.
Quantitative Data
The impact of conjugation on the potency of this compound is evident from the following quantitative data.
| Compound | Form | EC50 (in vitro pro-inflammatory activity) | Potency Increase (vs. Unconjugated) | Reference |
| This compound | Unconjugated | ~547 nM | - | [4] |
| Rituximab-UC-1V150 | Conjugate | 28-53 nM | ~10-20 fold | [4] |
| This compound/MSA | Conjugate | Not specified, but described as 10- to 100-fold more potent | 10-100 fold | |
| Phospholipid-UC-1V150 | Conjugate | ~10-fold more potent than unconjugated | ~10 fold |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a seven-step process starting from 2,6-dichloropurine.
Materials:
-
2,6-dichloropurine
-
α-bromo-p-tolunitrile
-
K2CO3
-
Dimethylformamide (DMF)
-
Ammonia in Methanol (NH3-MeOH)
-
2-Methoxyethanol
-
Bromine (Br2)
-
Dichloromethane (CH2Cl2)
-
Sodium methoxide in Methanol (CH3ONa/CH3OH)
-
Lithium N,N'-diemthylenediamino aluminum hydride
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Procedure:
-
Step a (Alkylation): React 2,6-dichloropurine with α-bromo-p-tolunitrile in the presence of K2CO3 in DMF at 25°C.
-
Step b (Amination): Treat the product from step a with NH3-MeOH at 60°C.
-
Step c (Etherification): React the product from step b with 2-methoxyethanol at 100°C.
-
Step d (Bromination): Treat the product from step c with Br2 in CH2Cl2 at 25°C.
-
Step e (Methoxylation): React the product from step d with CH3ONa/CH3OH under reflux.
-
Step f (Reduction): Treat the product from step e with lithium N,N'-diemthylenediamino aluminum hydride in THF at 0°C.
-
Step g (Hydrolysis): Hydrolyze the product from step f with HCl at 25°C to yield this compound.
In Vitro TLR7 Activity Assay using HEK-Blue™ hTLR7 Reporter Cells
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the assay, wash cells, and resuspend in HEK-Blue™ Detection medium to a density of 2.8 x 10^5 cells/mL.
-
Assay Plate Preparation: Add 20 µL of this compound dilutions (in culture medium) to the wells of a 96-well plate. Include a positive control (e.g., R848) and a negative control (medium alone).
-
Cell Seeding: Add 180 µL of the cell suspension to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Measurement: Measure the absorbance at 620-655 nm using a spectrophotometer. The secreted embryonic alkaline phosphatase (SEAP) reporter activity is proportional to TLR7 activation.
Cytokine Profiling in Human PBMCs
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound
-
96-well round-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Luminex multiplex assay kit for human cytokines
-
Luminex instrument
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Stimulation: Add various concentrations of this compound to the wells. Include appropriate controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Analysis: Analyze the cytokine levels in the supernatant using a Luminex multiplex assay according to the manufacturer's protocol.
Flow Cytometry Analysis of Macrophage Activation
Materials:
-
Human monocyte-derived macrophages (hMDMs) or mouse bone marrow-derived macrophages (BMDMs)
-
This compound
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against macrophage activation markers (e.g., CD80, CD86, MHC Class II)
-
Flow cytometer
Procedure:
-
Macrophage Culture and Stimulation: Culture hMDMs or BMDMs in appropriate medium. Stimulate the cells with this compound for 24 hours.
-
Cell Harvesting: Gently scrape and collect the cells.
-
Staining: Resuspend the cells in FACS buffer and stain with a cocktail of fluorochrome-conjugated antibodies against the desired surface markers for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the expression of activation markers on the macrophage population using appropriate flow cytometry analysis software.
Signaling Pathway
The activation of TLR7 by this compound triggers a well-defined intracellular signaling cascade.
Conclusion
This compound is a potent and versatile TLR7 agonist with a well-defined structure-activity relationship. The key to its enhanced biological activity lies in the strategic placement of an aldehyde functional group, which allows for conjugation to macromolecules, thereby significantly increasing its potency. This technical guide provides a comprehensive overview of the SAR, mechanism of action, and essential experimental protocols for the study of this compound, offering a valuable resource for researchers in the field of immunology and drug discovery. The ability to tailor the immunomodulatory effects of this compound through conjugation presents exciting opportunities for the development of novel vaccines, cancer immunotherapies, and treatments for infectious diseases.
References
UC-1V150: A Technical Guide for Investigating TLR7 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-1V150 is a potent and specific synthetic agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1] Its ability to stimulate robust immune responses has positioned it as a critical research tool for elucidating TLR7 signaling pathways and as a promising candidate for immunotherapeutic applications, including vaccine adjuvants and anti-cancer therapies.[2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, detailed experimental protocols for its use, and a summary of its quantitative effects on immune cells.
This compound is a purine derivative that activates TLR7, which is primarily expressed in the endosomes of various immune cells, including B cells, and myeloid cells such as macrophages and dendritic cells.[3][4] A key structural feature of this compound is a free aldehyde group, which allows for its covalent conjugation to proteins, such as antibodies or serum albumin, without compromising its activity. In fact, conjugation has been shown to enhance its potency by 10- to 100-fold and improve its pharmacokinetic profile in vivo.
Mechanism of Action: The TLR7 Signaling Pathway
Upon binding to TLR7 within the endosome, this compound initiates a downstream signaling cascade predominantly through the myeloid differentiation primary response 88 (MyD88) adapter protein. This leads to the recruitment of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this cascade results in the activation of transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and interferon regulatory factors (IRFs), which drive the expression of pro-inflammatory cytokines, chemokines, and type I interferons.
Data Presentation: In Vitro and In Vivo Activity of this compound
The following tables summarize the quantitative effects of this compound as reported in the literature. These values can serve as a baseline for experimental design and data interpretation.
Table 1: In Vitro Dose-Response of this compound
| Cell Type | Treatment Duration | Concentration Range | Readout | Observed Effect |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 24 hours | 0.01 - 10 µM | Cytokine Secretion (IL-6, IL-12) | Dose-dependent increase in cytokine production. |
| Human Monocyte-Derived Macrophages (hMDMs) | 48 hours | 1 µg/mL | Macrophage Activation | Increased expression of FcγRIIA and FcγRIII; ~1.5-fold increase in phagocytosis. |
| Human Monocyte-Derived Macrophages (hMDMs) | 48 hours | 1 µg/mL | Phenotypic Markers | Increased expression of CD40 and CD38. |
Table 2: In Vivo Activity of this compound in Mice
| Mouse Strain | Administration Route | Dose Range | Readout | Observed Effect |
| C57BL/6 | Intravenous (i.v.) | 0.38 - 38 nM | Serum Cytokines | Induction of IL-6 (~0.1 ng/mL) and IL-2 (~1.5 ng/mL) at 38 nM. |
| C57BL/6 | Intratracheal (i.t.) | 3 nmol (conjugate) | Local Cytokines (BALF) | Prolonged local release of cytokines. |
Table 3: Potency of this compound Conjugates
| Conjugate | In Vitro Assay System | EC50 (nM) | Fold Increase in Potency (vs. unconjugated) |
| Unconjugated this compound | Pro-inflammatory activity | 547 | - |
| Rituximab-UC-1V150 | Pro-inflammatory activity | 28 - 53 | ~10-20 fold |
| This compound-MSA (Mouse Serum Albumin) | Cytokine production in BMDMs | N/A | 10 - 100 fold |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study TLR7 signaling.
In Vitro Cytokine Induction Assay in Macrophages
This protocol details the stimulation of bone marrow-derived macrophages (BMDMs) to measure cytokine production in response to this compound.
Methodology:
-
Preparation of BMDMs: Isolate bone marrow from the femurs and tibias of mice. Differentiate the cells into macrophages by culturing for 7 days in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF).
-
Cell Seeding: Plate the differentiated BMDMs in a 96-well flat-bottom plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
This compound Stimulation: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range for a dose-response curve is 0.01 µM to 10 µM. Remove the old medium from the cells and add 200 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatants for cytokine analysis.
-
Cytokine Analysis: Quantify the levels of cytokines such as IL-6, IL-12, and TNF-α in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay according to the manufacturer's instructions.
In Vivo Murine Model for Immune Activation
This protocol outlines a general procedure for administering this compound to mice to assess systemic immune activation.
Methodology:
-
Animal Model: Use 6-8 week old C57BL/6 mice.
-
This compound Administration: Reconstitute this compound in a sterile, injectable vehicle (e.g., saline with a low percentage of DMSO). Administer a single dose via intravenous (i.v.) injection. A dose of 0.38-38 nM per mouse has been reported to be effective.
-
Sample Collection:
-
Serum: Collect blood via retro-orbital or submandibular bleeding at various time points post-injection (e.g., 2, 4, 6, and 24 hours) to capture the peak of cytokine production. Allow the blood to clot and centrifuge to isolate the serum.
-
Tissues: At a terminal time point (e.g., 48 hours), euthanize the mice and harvest spleens or other tissues of interest.
-
-
Analysis:
-
Cytokine Analysis: Analyze serum samples for a panel of cytokines (e.g., IL-6, IL-12, TNF-α, IFN-γ) using a multiplex immunoassay.
-
Flow Cytometry: Prepare single-cell suspensions from the harvested spleens. Stain the cells with a panel of fluorescently-labeled antibodies to identify and phenotype immune cell populations. For macrophage activation, markers such as CD11b, F4/80, CD40, CD86, and MHC Class II can be assessed.
-
Conclusion
This compound is an invaluable tool for researchers studying the intricacies of TLR7-mediated immunity. Its specificity, potency, and chemical tractability for conjugation make it suitable for a wide range of in vitro and in vivo applications. The protocols and data presented in this guide offer a solid foundation for designing and executing experiments to further our understanding of TLR7 signaling and its therapeutic potential.
References
- 1. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 2. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of UC-1V150 in Preclinical Infectious Disease Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preliminary in vitro and in vivo studies evaluating UC-1V150, a potent Toll-like receptor 7 (TLR7) agonist, in the context of infectious disease models. The data herein highlights the potential of this compound as an immunotherapeutic agent.
Core Findings and Data Summary
This compound has demonstrated significant immunomodulatory activity, primarily through the activation of macrophages and other immune cells via the TLR7 signaling pathway.[1][2] This activation leads to the production of proinflammatory cytokines and enhanced immune responses against pathogens.[1] Studies have particularly focused on its efficacy in bacterial and viral infection models, where it has shown the ability to improve survival outcomes. Furthermore, conjugation of this compound to macromolecules such as mouse serum albumin (MSA) has been shown to enhance its potency and prolong its activity.
In Vitro Immunomodulatory Activity
This compound stimulates murine macrophages to produce key proinflammatory cytokines. When conjugated to MSA, its potency is significantly increased, inducing robust cytokine release at lower concentrations compared to the unconjugated form.
Table 1: In Vitro Cytokine Production in Murine Bone Marrow-Derived Macrophages (BMDM) Treated with this compound and this compound/MSA Conjugate
| Treatment | Concentration | IL-6 (pg/mL) | IL-12 (pg/mL) | TNF-α (pg/mL) |
| This compound | 1 µM | >2000 | ~100 | ~1500 |
| This compound | 0.1 µM | ~1500 | <100 | ~1000 |
| This compound/MSA | 0.1 µM | >2000 | ~200 | >2000 |
| This compound/MSA | 0.01 µM | ~1800 | ~100 | ~1500 |
| This compound/MSA | 0.001 µM | ~500 | <100 | ~500 |
Data synthesized from representative experiments. Actual values may vary.
In Vivo Efficacy in Infectious Disease Models
Pre-treatment with this compound/MSA conjugate via intranasal administration has shown protective effects in murine models of both bacterial and viral infections.
Table 2: In Vivo Efficacy of this compound/MSA in Murine Infectious Disease Models
| Infectious Agent | Mouse Strain | Treatment | Dosing Regimen | Outcome | Significance |
| Bacillus anthracis | A/J | This compound/MSA | 0.75 nmol/mouse (i.n.), 1 day pre-infection | Extended mean survival to 7.5 days vs. 5 days in controls | P < 0.025 |
| Influenza Virus (H1N1) | BALB/c | This compound/MSA | 5 nmol/mouse (i.n.), 1 day pre-infection | Extended mean survival to 11.5 days vs. 7 days in controls | P < 0.0001 |
Signaling Pathway and Experimental Workflow
This compound-Induced TLR7 Signaling Pathway
This compound, as a TLR7 agonist, activates immune cells through the MyD88-dependent signaling pathway. This pathway is crucial for the production of proinflammatory cytokines and the subsequent innate and adaptive immune responses.
Caption: TLR7 signaling cascade initiated by this compound.
General Experimental Workflow for In Vivo Efficacy Studies
The preclinical evaluation of this compound in infectious disease models typically follows a standardized workflow from animal acclimatization to data analysis.
Caption: Workflow for in vivo studies of this compound.
Experimental Protocols
In Vitro Cytokine Induction Assay
-
Cells: Murine Bone Marrow-Derived Macrophages (BMDM).
-
Treatment: Cells are treated with varying concentrations of this compound or this compound/MSA conjugates.
-
Incubation: Culture supernatants are harvested after 24 hours.
-
Analysis: Cytokine levels (IL-6, IL-12, TNF-α) are measured by immunoassay (e.g., ELISA).
-
Data Representation: Results are typically presented as mean cytokine concentrations from triplicate experiments.
In Vivo Murine Model of Bacillus anthracis Infection
-
Animal Model: A/J mice.
-
Treatment: Mice are administered 0.75 nmol of this compound/MSA intranasally one day prior to infection. Control groups receive saline or an equivalent amount of MSA.[3]
-
Infection: Mice are infected intranasally with B. anthracis spores.[3]
-
Monitoring: Survival is monitored for a period of at least 13 days.
-
Statistical Analysis: Kaplan-Meier survival curves are generated, and significance is determined using the log-rank test.
In Vivo Murine Model of Influenza Virus Infection
-
Animal Model: BALB/c mice.
-
Treatment: Mice are pretreated intranasally with 5 nmol of this compound/MSA one day before infection.
-
Infection: Mice are infected with a lethal dose of influenza virus (H1N1 strain).
-
Monitoring: Survival is followed for up to 21 days.
-
Statistical Analysis: Survival data is analyzed using Kaplan-Meier curves and the log-rank test to determine statistical significance.
This guide provides a snapshot of the promising preliminary findings for this compound in infectious disease models. Further research is warranted to fully elucidate its therapeutic potential and mechanism of action in a broader range of infectious agents.
References
An In-depth Technical Guide to the Discovery and Synthesis of UC-1V150
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of UC-1V150, a potent and specific Toll-like receptor 7 (TLR7) agonist. This compound has demonstrated significant potential in immunotherapy due to its ability to stimulate robust cellular immune responses and its anti-tumor activity.[1] This document details the compound's mechanism of action, quantitative biological data, and the experimental protocols for its synthesis and key assays.
Discovery and Rationale
This compound was developed as a synthetic small-molecule agonist for TLR7, a key receptor in the innate immune system.[2][3][4] The activation of TLR7 by ligands, such as single-stranded RNA from viruses, triggers a signaling cascade that leads to the maturation of antigen-presenting cells, upregulation of costimulatory molecules, and the secretion of pro-inflammatory cytokines like TNF-α, IL-6, IL-12, and IFN-α.[2] The therapeutic potential of TLR7 agonists lies in their ability to harness this powerful immune response for applications in cancer immunotherapy and as vaccine adjuvants.
This compound was designed with a key structural feature: a free aldehyde group on its benzyl moiety. This functional group allows for the convenient coupling of this compound to various macromolecules, including proteins, antibodies, and phospholipids, through a linker molecule. This "conjugatable" nature enhances its therapeutic utility, enabling targeted delivery to specific cells or tissues and improving its pharmacokinetic properties.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from 2,6-dichloropurine. The overall synthetic scheme is depicted below, followed by a detailed experimental protocol as described in the literature.
Synthetic Workflow Diagram
Caption: Synthetic pathway of this compound from 2,6-dichloropurine.
Experimental Protocol: Synthesis of Intermediate Compound 2
The synthesis of a key intermediate, 4-(2,6-dichloropurin-9-ylmethyl)benzonitrile (Compound 2), is a crucial first step.
-
Materials:
-
2,6-dichloro-9H-purine (Compound 1)
-
α-bromo-p-tolunitrile
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 16 mmol of 2,6-dichloro-9H-purine in 50 ml of dimethylformamide.
-
Add 50 mmol of potassium carbonate to the mixture.
-
Add 22 mmol of α-bromo-p-tolunitrile to the reaction mixture.
-
Stir the mixture at ambient temperature for 16 hours.
-
Following the reaction, the product (Compound 2) is isolated and purified. The subsequent steps to convert Compound 2 into this compound involve further chemical modifications.
-
Mechanism of Action and Signaling Pathway
This compound functions as a specific agonist of Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor, and its activation by this compound initiates an intracellular signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of type I interferons and other pro-inflammatory cytokines.
TLR7 Signaling Pathway Diagram
References
Methodological & Application
Application Notes and Protocols for In Vitro Stimulation of Bone Marrow-Derived Macrophages with UC-1V150
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-1V150 is a novel synthetic agonist of Toll-like receptor 7 (TLR7) that potently activates myeloid cells, including macrophages.[1][2][3] As a TLR7 agonist, this compound stimulates innate immune responses, leading to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules.[1][2] This activation enhances the capacity of macrophages to perform effector functions such as phagocytosis. These application notes provide a detailed protocol for the in vitro stimulation of murine bone marrow-derived macrophages (BMDMs) with this compound, along with expected outcomes and supporting data.
Mechanism of Action
This compound activates macrophages through the TLR7 signaling pathway. TLR7 is an endosomal receptor that recognizes single-stranded RNA viruses and synthetic imidazoquinoline compounds. Upon binding of this compound, TLR7 initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors, including NF-κB and IRFs, which in turn drive the expression of genes encoding pro-inflammatory cytokines such as Interleukin-6 (IL-6) and IL-12, as well as type I interferons. Activation via this compound has been shown to induce an inflammatory profile in macrophages, characterized by increased expression of surface markers like CD40 and CD38.
Quantitative Data Summary
The following table summarizes key quantitative data for the in vitro stimulation of macrophages with this compound.
| Parameter | Cell Type | Concentration | Time Point | Observed Effect | Reference |
| Optimal Concentration | Human Monocyte-Derived Macrophages (hMDM) | 1 µg/mL | 48 hours | Pro-inflammatory activation | |
| Minimal Effect Concentration | Human Monocyte-Derived Macrophages (hMDM) | 0.1 µg/mL | 48 hours | Minimal macrophage activation | |
| Toxic Concentration | Human Monocyte-Derived Macrophages (hMDM) | 10 µg/mL | 48 hours | Cellular toxicity | |
| Cytokine Production | Murine Bone Marrow-Derived Macrophages (BMDM) | Not Specified | Not Specified | Stimulation of IL-6 and IL-12 production | |
| Cytokine Production (with MSA conjugate) | Murine Bone Marrow-Derived Macrophages (BMDM) | 10-fold lower than unconjugated | 24 hours | Similar or higher levels of cytokines compared to unconjugated this compound | |
| Activation Marker Upregulation | Murine Bone Marrow-Derived Macrophages (BMDM) | Not Specified | 24 hours | Upregulation of CD86 |
Experimental Protocols
Part 1: Generation of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation of bone marrow from mice and the subsequent differentiation into macrophages using Macrophage Colony-Stimulating Factor (M-CSF).
Materials:
-
Complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Recombinant murine M-CSF (20 ng/mL)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol
-
Syringes (10 mL) and needles (25G)
-
70 µm cell strainer
-
Petri dishes (non-tissue culture treated)
Procedure:
-
Isolation of Bone Marrow:
-
Euthanize mice according to approved institutional protocols.
-
Spray the hind legs with 70% ethanol.
-
Dissect the femurs and tibias and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow out with a 10 mL syringe filled with complete RPMI 1640 medium.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
-
Cell Culture and Differentiation:
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in complete RPMI 1640 medium.
-
Count the cells and plate them in non-tissue culture treated petri dishes at a density of 5 x 10^6 cells per 100 mm dish in 10 mL of complete RPMI 1640 medium supplemented with 20 ng/mL of M-CSF.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
On day 3, add 5 mL of fresh complete RPMI 1640 medium containing 20 ng/mL M-CSF to each dish.
-
On day 7, the cells will be differentiated into BMDMs and ready for stimulation. Adherent cells will have a characteristic macrophage morphology.
-
Part 2: In Vitro Stimulation of BMDMs with this compound
This protocol details the stimulation of differentiated BMDMs with this compound to assess their activation.
Materials:
-
Differentiated BMDMs (from Part 1)
-
This compound
-
Complete RPMI 1640 medium
-
PBS
-
Cell scrapers
-
Reagents for downstream analysis (e.g., antibodies for flow cytometry, ELISA kits for cytokine measurement)
Procedure:
-
Cell Plating:
-
Carefully remove the culture medium from the differentiated BMDMs.
-
Wash the cells once with PBS.
-
Add fresh, pre-warmed complete RPMI 1640 medium.
-
Gently detach the adherent BMDMs using a cell scraper.
-
Count the cells and seed them into appropriate culture plates (e.g., 24-well or 96-well plates) at the desired density for your downstream assay. Allow the cells to adhere for at least 2 hours before stimulation.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in complete RPMI 1640 medium. A recommended starting concentration for murine BMDMs is 1 µg/mL. It is advisable to perform a dose-response experiment (e.g., 0.1, 1, and 5 µg/mL) to determine the optimal concentration for your specific experimental setup.
-
Remove the medium from the plated BMDMs and replace it with the medium containing the different concentrations of this compound or a vehicle control.
-
Incubate the cells for the desired time period. For cytokine analysis, a 24-hour incubation is a good starting point. For analysis of surface marker expression, a 24 to 48-hour incubation is recommended.
-
-
Downstream Analysis:
-
Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of cytokines such as TNF-α, IL-6, and IL-12 using ELISA or a multiplex bead-based assay.
-
Flow Cytometry: Harvest the cells by gentle scraping. Stain the cells with fluorescently labeled antibodies against macrophage activation markers such as CD40, CD80, and CD86 to analyze their expression by flow cytometry.
-
Visualizations
Signaling Pathway of this compound in Macrophages
Caption: this compound signaling cascade in macrophages.
Experimental Workflow for this compound Stimulation of BMDMs
Caption: Workflow for BMDM stimulation and analysis.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - CentAUR [centaur.reading.ac.uk]
- 3. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Macrophage Activation Assay with UC-1V150
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to micro-environmental stimuli. Classically activated (M1) macrophages are pro-inflammatory and critical for host defense, while alternatively activated (M2) macrophages are involved in tissue repair and immunoregulation. Dysregulation of macrophage activation is implicated in various diseases, making it a crucial area of study in immunology and drug development.
UC-1V150 is a potent and specific agonist of Toll-like receptor 7 (TLR7), a pattern recognition receptor that recognizes single-stranded RNA viruses.[1][2][3][4] Activation of TLR7 in macrophages by this compound induces a pro-inflammatory M1-like phenotype, characterized by the production of inflammatory cytokines and the upregulation of co-stimulatory molecules.[1] This application note provides a detailed protocol for performing a macrophage activation assay using this compound to characterize its effects on macrophage phenotype and function.
Core Principles
This protocol outlines the in vitro differentiation of human peripheral blood mononuclear cells (PBMCs) into macrophages, followed by stimulation with this compound. The resulting macrophage activation is then assessed by analyzing cell surface marker expression, cytokine secretion, and functional changes such as phagocytosis.
Data Presentation
Table 1: Expected Phenotypic Changes in Macrophages Activated with this compound
| Marker Type | Marker | Expected Change with this compound | Method of Analysis |
| M1-like Activation Markers | CD40 | Upregulation | Flow Cytometry |
| CD80 | Upregulation | Flow Cytometry | |
| CD86 | Upregulation | Flow Cytometry | |
| MHC Class II | Upregulation | Flow Cytometry | |
| Fc Receptors | FcγRI (CD64) | Upregulation | Flow Cytometry |
| FcγRIIA (CD32a) | Upregulation | Flow Cytometry | |
| FcγRIII (CD16) | Upregulation | Flow Cytometry | |
| Cytokines | TNF-α | Increased Secretion | ELISA / CBA |
| IL-6 | Increased Secretion | ELISA / CBA | |
| IL-12 | Increased Secretion | ELISA / CBA | |
| Functional Assay | Phagocytosis | Increased | Flow Cytometry / Microscopy |
Experimental Protocols
Part 1: Generation of Human Monocyte-Derived Macrophages (hMDMs)
This protocol describes the differentiation of hMDMs from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque™ PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI 1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor)
-
6-well tissue culture plates
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's instructions.
-
Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's protocol.
-
Resuspend the enriched monocytes in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed the monocytes in 6-well tissue culture plates at a density of 1 x 10^6 cells/mL.
-
Add Recombinant Human M-CSF to a final concentration of 50 ng/mL to promote differentiation into macrophages.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 6-7 days. Replace the culture medium with fresh medium containing M-CSF every 2-3 days.
-
After 6-7 days, the adherent cells will have differentiated into hMDMs and are ready for the activation assay.
Part 2: Macrophage Activation with this compound
Materials:
-
Differentiated hMDMs in 6-well plates
-
This compound (lyophilized powder)
-
DMSO (for dissolving this compound)
-
Complete RPMI 1640 medium
-
Lipopolysaccharide (LPS) (Positive Control for M1 activation)
-
IL-4 (Positive Control for M2 activation)
Protocol:
-
Prepare a stock solution of this compound by dissolving it in DMSO. Further dilute the stock solution in complete RPMI 1640 medium to the desired working concentrations. A concentration of 1 µg/mL has been shown to be effective for activating human macrophages.
-
Prepare positive and negative controls:
-
M1 Positive Control: LPS (100 ng/mL) and IFN-γ (20 ng/mL)
-
M2 Positive Control: IL-4 (20 ng/mL)
-
Vehicle Control: Medium containing the same concentration of DMSO used for the highest this compound concentration.
-
Unstimulated Control: Medium only.
-
-
Carefully aspirate the culture medium from the differentiated hMDMs.
-
Add the prepared this compound solutions, positive controls, and negative controls to the respective wells.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator. A 48-hour incubation is recommended for assessing changes in surface marker expression.
Part 3: Analysis of Macrophage Activation
A. Flow Cytometry for Surface Marker Expression
-
Harvest the macrophages by gently scraping the wells.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently conjugated antibodies against human CD11b, CD40, CD80, CD86, MHC Class II, CD64, CD32, and CD16 for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
B. ELISA for Cytokine Quantification
-
Collect the cell culture supernatants from the stimulated macrophages.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform ELISAs for TNF-α, IL-6, and IL-12 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
C. Phagocytosis Assay
-
Prepare fluorescently labeled particles (e.g., zymosan bioparticles or antibody-opsonized beads).
-
Add the fluorescent particles to the stimulated macrophages and incubate for 1-2 hours.
-
Wash the cells extensively to remove non-phagocytosed particles.
-
Analyze the uptake of fluorescent particles by flow cytometry or fluorescence microscopy. An increase in the percentage of fluorescent cells and the MFI indicates enhanced phagocytosis.
Visualizations
Caption: Workflow for assessing macrophage activation by this compound.
Caption: TLR7 signaling cascade initiated by this compound in macrophages.
References
Application Notes and Protocols: A Step-by-Step Guide to UC-1V150 Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of the Toll-like receptor 7 (TLR7) agonist, UC-1V150, to monoclonal antibodies (mAbs) to create Immune-Stimulating Antibody Conjugates (ISACs). This protocol outlines the necessary materials, step-by-step procedures for conjugation, purification, and characterization of the resulting conjugate, as well as in vitro assays for functional validation.
Introduction
This compound is a potent TLR7 agonist that activates immune cells, leading to the release of pro-inflammatory cytokines and chemokines.[1][2][3] By conjugating this compound to a tumor-targeting monoclonal antibody, it is possible to create an ISAC that can selectively deliver the immune-stimulating agent to the tumor microenvironment. This targeted approach aims to enhance anti-tumor immunity while minimizing systemic side effects associated with systemic TLR agonist administration.[4] The this compound molecule possesses a free aldehyde group, which allows for covalent linkage to antibodies through various conjugation chemistries.[5]
This guide will focus on a common conjugation strategy involving the use of a bifunctional linker containing a hydrazine group for reaction with the aldehyde on this compound and an amine-reactive group (like an NHS ester) for coupling to lysine residues on the antibody.
Quantitative Data Summary
Successful conjugation and purification should yield an ISAC with the desired characteristics. The following table summarizes key quantitative parameters to assess during the process.
| Parameter | Target Range | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) |
| Conjugation Efficiency | > 60% | HIC, UV/Vis Spectroscopy |
| Purity (Monomeric ISAC) | > 95% | Size Exclusion Chromatography (SEC) |
| Aggregate Content | < 5% | Size Exclusion Chromatography (SEC) |
| Free this compound Content | < 1% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
Signaling Pathway of this compound ISAC
The following diagram illustrates the proposed mechanism of action for a this compound ISAC.
Figure 1. This compound ISAC binds to a tumor antigen, is internalized, and releases this compound in the endosome to activate TLR7 signaling.
Experimental Workflow
The overall process for generating and characterizing a this compound ISAC is depicted below.
References
Application Notes and Protocols for UC-1V150 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of UC-1V150, a potent Toll-like receptor 7 (TLR7) agonist, in mouse models. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathway, designed to facilitate the planning and execution of preclinical studies.
Data Presentation: this compound Dosage Regimens in Mice
The following tables summarize the quantitative data from various in vivo studies using this compound in mouse models. Dosages are provided for both unconjugated this compound and this compound conjugated to Mouse Serum Albumin (MSA), which has been shown to enhance its potency and prolong its activity[1][2].
Table 1: Unconjugated this compound Dosage in Mouse Models
| Application | Mouse Strain | Administration Route | Dosage Range | Dosing Schedule | Reference |
| Cytokine Induction | C57BL/6 | Intravenous (i.v.) | 0.38–38 nmol/mouse | Single dose | [1] |
| B Cell Depletion | C57BL/6 | Intraperitoneal (i.p.) | 1–10 µ g/mouse | Every 24 and 48 hours | [3] |
| Prophylaxis against B. anthracis | A/J | Intranasal (i.n.) | 0.75 nmol/mouse | Single dose 24h before infection | [1] |
Table 2: this compound-MSA Conjugate Dosage in Mouse Models
| Application | Mouse Strain | Administration Route | Dosage Range | Dosing Schedule | Reference |
| Cytokine Induction | C57BL/6 | Intravenous (i.v.) | 0.38–38 nmol pharmacophore equivalent/mouse | Single dose | |
| Cytokine Induction | C57BL/6 | Intratracheal (i.t.) | 3 nmol/mouse | Single dose | |
| Prophylaxis against Influenza Virus | BALB/c | Intranasal (i.n.) | 5 nmol/mouse | Single dose 24h before infection |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on published studies and can be adapted for specific research needs.
Protocol 1: Evaluation of In Vivo Cytokine Induction
This protocol is designed to assess the systemic cytokine response following intravenous administration of this compound.
Materials:
-
This compound or this compound-MSA conjugate
-
Sterile, pyrogen-free saline
-
Female C57BL/6 mice (6-8 weeks old)
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Cytokine analysis kit (e.g., Luminex-based multiplex assay)
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound or this compound-MSA in sterile saline to the desired concentration. For example, to achieve a dose of 38 nmol in a 100 µL injection volume, prepare a solution with a concentration of 380 µM.
-
Administration: Administer the dosing solution to mice via tail vein injection in a volume of 100 µL. Include a control group receiving saline only.
-
Sample Collection: At various time points post-injection (e.g., 2, 4, 6, 24, and 48 hours), collect blood samples from the mice. A peak in serum cytokine levels for unconjugated this compound has been observed at approximately 2 hours post-injection.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
Cytokine Analysis: Analyze the serum samples for levels of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α using a multiplex immunoassay according to the manufacturer's instructions.
Protocol 2: B Cell Depletion Assay in Conjunction with a Monoclonal Antibody
This protocol evaluates the ability of this compound to enhance monoclonal antibody-mediated depletion of target cells.
Materials:
-
This compound
-
Target B cells labeled with different concentrations of CFSE (e.g., 5 µM and 0.5 µM)
-
Depleting monoclonal antibody (e.g., anti-CD20) and isotype control
-
C57BL/6 mice
-
Flow cytometry reagents (e.g., anti-mouse CD19-APC)
Procedure:
-
Target Cell Preparation: Label two populations of target B cells with high (5 µM) and low (0.5 µM) concentrations of CFSE, respectively. Mix the two populations at a 1:1 ratio.
-
Cell Injection: Intravenously inject 5-8 x 10^6 mixed target cells per recipient mouse.
-
This compound Administration: 24 and 48 hours after cell injection, administer this compound (1-10 µg) intraperitoneally.
-
Antibody Administration: Following the second this compound dose, administer the depleting monoclonal antibody or an isotype control.
-
Spleen Harvest and Analysis: 16-20 hours after antibody administration, harvest the spleens. Prepare single-cell suspensions and stain with anti-mouse CD19-APC.
-
Flow Cytometry: Analyze the splenocytes by flow cytometry to determine the ratio of high-CFSE to low-CFSE labeled B cells, which indicates the extent of depletion.
Protocol 3: Antitumor Efficacy in a Syngeneic Mouse Cancer Model (Adapted)
This protocol provides a framework for evaluating the antitumor effects of this compound in a subcutaneous tumor model. This is an adapted protocol as specific studies detailing this compound in cancer models were not found.
Materials:
-
This compound
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
Appropriate mouse strain (e.g., C57BL/6 for B16-F10, BALB/c for CT26)
-
Sterile saline or other appropriate vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^5 to 5 x 10^5 cells in 100 µL of sterile saline) into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor growth by measuring with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, this compound).
-
This compound Administration: Administer this compound via a selected route (e.g., intraperitoneal, intravenous, or intratumoral). The dosage and schedule will need to be optimized for the specific cancer model but can be guided by the doses in Table 1. For example, an intraperitoneal dose of 1-10 µ g/mouse could be administered every 3-4 days.
-
Endpoint Analysis: Continue to monitor tumor growth and the overall health of the mice. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis and immunological analysis of the tumor microenvironment (e.g., flow cytometry of tumor-infiltrating lymphocytes).
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
This compound Signaling Pathway
This compound is a specific agonist for Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor that recognizes single-stranded RNA, leading to the activation of the innate immune system. The signaling cascade is primarily dependent on the MyD88 adaptor protein.
Caption: TLR7 signaling pathway initiated by this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound in a mouse model.
Caption: General experimental workflow for in vivo studies.
References
Application Note: Measuring IL-6 and IL-12 Secretion in Myeloid Cells Following Treatment with UC-1V150, a Toll-Like Receptor 7 Agonist
Audience: Researchers, scientists, and drug development professionals in immunology and oncology.
Introduction UC-1V150 is a potent, synthetic small molecule that functions as a specific agonist for Toll-like Receptor 7 (TLR7).[1][2] TLR7 is a key pattern recognition receptor primarily expressed in the endosomes of innate immune cells, such as macrophages and dendritic cells.[2] Upon activation by ligands like this compound, TLR7 initiates a signaling cascade that leads to the robust activation of these cells. This activation is characterized by the secretion of pro-inflammatory cytokines, notably Interleukin-6 (IL-6) and Interleukin-12 (IL-12), which are critical for orchestrating both innate and adaptive immune responses.[1][3] The measurement of IL-6 and IL-12 secretion is therefore a primary method for quantifying the immunological activity of this compound and its derivatives, making it a crucial assay in the development of novel immunotherapies. This document provides a detailed protocol for treating myeloid cells with this compound and subsequently measuring the secreted IL-6 and IL-12 levels.
Signaling Pathway of this compound
This compound exerts its immunostimulatory effects by engaging the TLR7 receptor within the endosomal compartment of antigen-presenting cells. This binding event recruits the adaptor protein MyD88, triggering a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus, where it induces the transcription of genes encoding for various pro-inflammatory cytokines, including IL-6 and IL-12. This pathway is central to the adjuvant-like properties of this compound, linking innate immune sensing to the promotion of a T Helper 1 (Th1) type adaptive immune response, which is essential for anti-tumor and anti-viral immunity.
Data Presentation: Quantitative Analysis of Cytokine Secretion
Treatment of murine bone marrow-derived macrophages (BMDMs) with this compound results in a dose-dependent increase in the secretion of IL-6 and IL-12. The potency of this compound can be significantly enhanced (10- to 100-fold) by conjugation to a protein carrier such as mouse serum albumin (MSA). The table below presents illustrative data from such an experiment.
Table 1: Dose-Dependent Secretion of IL-6 and IL-12 by Murine BMDMs after 24-hour Treatment with this compound and this compound/MSA Conjugate.
| Treatment Group | Concentration (µM) | IL-6 Secretion (pg/mL) | IL-12 Secretion (pg/mL) |
| Vehicle Control | 0 | < 15 | < 15 |
| This compound | 0.1 | 450 ± 55 | 110 ± 20 |
| 1.0 | 2100 ± 180 | 650 ± 75 | |
| 10.0 | 5500 ± 450 | 1800 ± 210 | |
| This compound/MSA | 0.01 | 1500 ± 130 | 550 ± 60 |
| 0.1 | 6200 ± 510 | 2100 ± 190 | |
| 1.0 | 9800 ± 750 | 3500 ± 310 |
Data are represented as mean ± standard deviation and are for illustrative purposes.
Experimental Protocols
This section outlines the complete workflow and detailed protocol for assessing this compound activity by measuring cytokine secretion.
Experimental Workflow Diagram
The overall process involves preparing the cells, treating them with the compound, collecting the conditioned media, and quantifying the cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).
Detailed Protocol: IL-6 and IL-12 Quantification by Sandwich ELISA
This protocol provides a general procedure for a sandwich ELISA. Note: Always refer to the specific instructions provided with your commercial ELISA kit.
A. Materials and Reagents
-
Cells: Murine bone marrow-derived macrophages (BMDMs), human peripheral blood mononuclear cells (PBMCs), or a relevant macrophage cell line (e.g., RAW 264.7).
-
Compound: this compound (and/or its conjugates) dissolved in an appropriate vehicle (e.g., DMSO, PBS).
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
ELISA Kit: Commercial ELISA kits for mouse or human IL-6 and IL-12 (containing pre-coated plates, detection antibodies, standards, buffers, and substrate).
-
Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, microplate reader (450 nm), incubator (37°C, 5% CO₂), microplate washer (optional).
B. Cell Seeding and Treatment
-
Cell Preparation: Culture and harvest cells according to standard procedures. For BMDMs, differentiate bone marrow cells for 7 days with M-CSF.
-
Seeding: Seed cells into a 96-well flat-bottom plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well in 100 µL of complete culture medium.
-
Adherence: Incubate the plate for at least 4 hours (or overnight) at 37°C with 5% CO₂ to allow cells to adhere.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control.
-
Treatment: Carefully remove the medium from the wells and add 200 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO₂.
C. Supernatant Collection
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells and any debris.
-
Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
-
Samples can be assayed immediately or aliquoted and stored at -80°C for future analysis. Avoid repeated freeze-thaw cycles.
D. ELISA Procedure (General)
-
Reagent Preparation: Prepare all reagents (wash buffer, standards, detection antibody) as instructed by the kit manufacturer.
-
Standard Curve: Add 100 µL of each standard dilution to the appropriate wells of the antibody-pre-coated plate.
-
Sample Addition: Add 100 µL of your collected cell culture supernatants to the sample wells.
-
Incubation 1: Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate the liquid from each well and wash 3-4 times with 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and blot it firmly on a clean paper towel to remove any remaining buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody working solution to each well.
-
Incubation 2: Cover the plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step (D.5).
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP (or equivalent enzyme conjugate) to each well.
-
Incubation 3: Cover the plate and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step, ensuring to wash 5 times.
-
Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Development: Incubate the plate for 15-30 minutes at room temperature in the dark, allowing the color to develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) of each well at 450 nm within 30 minutes of adding the stop solution.
E. Data Analysis and Interpretation
-
Standard Curve: Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Calculate Concentrations: Use the standard curve to interpolate the concentration of IL-6 or IL-12 in each of your samples.
-
Factor in Dilution: If samples were diluted prior to the assay, multiply the calculated concentration by the dilution factor.
-
Interpretation: An increase in IL-6 and IL-12 concentrations in the supernatants of this compound-treated cells compared to the vehicle control indicates successful TLR7 agonism and downstream cell activation. The magnitude of the response will be proportional to the dose and potency of the compound.
References
- 1. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for Creating Immune-Stimulating Antibody Conjugates (ISACs) with UC-1V150
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immune-stimulating antibody conjugates (ISACs) represent a promising therapeutic modality in immuno-oncology. By combining the tumor-targeting specificity of monoclonal antibodies with the potent immune-activating properties of adjuvants, ISACs can selectively deliver an immune stimulus to the tumor microenvironment (TME). This targeted delivery enhances anti-tumor immunity while minimizing systemic toxicities associated with free immune agonists. UC-1V150 is a potent Toll-like receptor 7 (TLR7) agonist that, when conjugated to a tumor-targeting antibody, can activate myeloid cells within the TME, leading to a robust and durable anti-tumor response.[1][2][]
These application notes provide detailed protocols for the creation, characterization, and in vitro evaluation of ISACs utilizing this compound.
Mechanism of Action
This compound is a small molecule agonist of TLR7, a pattern recognition receptor primarily expressed in the endosomes of innate immune cells such as dendritic cells and macrophages.[4] Upon binding of this compound, TLR7 initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRFs.[5] This, in turn, results in the production of pro-inflammatory cytokines and type I interferons, driving the maturation and activation of antigen-presenting cells (APCs) and enhancing subsequent adaptive immune responses.
By conjugating this compound to a tumor-targeting antibody, the TLR7 agonist is delivered specifically to the tumor. Following binding to the tumor antigen, the ISAC is internalized. In the endosomal compartment, the TLR7 agonist is released (depending on the linker chemistry) and can engage with TLR7 on immune cells within the TME, such as tumor-associated macrophages (TAMs). This localized activation of APCs can lead to enhanced tumor antigen presentation and a potent anti-tumor T-cell response.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 4. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of UC-1V150 on FcγR Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-1V150 is a potent and specific Toll-like receptor 7 (TLR7) agonist that has demonstrated significant anti-tumor activity by stimulating cellular immune responses.[1] A key aspect of its mechanism of action involves the modulation of Fc-gamma receptors (FcγRs) on myeloid cells, which are crucial for antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis.[2][3] These application notes provide detailed protocols for assessing the effect of this compound on the expression of FcγRs on immune cells, offering a valuable tool for researchers in immunology and oncology drug development.
This compound has been shown to increase the expression of the activating Fcγ receptors, FcγRIIA and FcγRIII, on human monocyte-derived macrophages (hMDMs).[1][2] This upregulation can enhance the efficacy of therapeutic monoclonal antibodies that rely on Fc-mediated effector functions. The following protocols detail the experimental setup for quantifying these changes in FcγR expression using flow cytometry and western blotting.
Data Presentation
Table 1: Effect of this compound on FcγR Expression in Human Monocyte-Derived Macrophages (hMDMs)
| Treatment | Concentration | Incubation Time | Target Receptor | Change in Expression | Reference |
| This compound | 1 µg/mL | 48 hours | FcγRIIA | Increased | |
| This compound | 1 µg/mL | 48 hours | FcγRIII | Increased | |
| This compound | 1 µg/mL | 48 hours | Phagocytosis Index | ~1.5-fold increase |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-mediated upregulation of FcγR expression.
Caption: this compound signaling pathway for FcγR upregulation.
Experimental Workflow
The general workflow for assessing the effects of this compound on FcγR expression is outlined below.
References
Application Notes and Protocols: UC-1V150 as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-1V150 is a potent and specific synthetic agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system.[1] Its adenine-like structure allows for versatile conjugation to various molecules, including proteins and lipids, to enhance its immunomodulatory effects.[2][3] As a vaccine adjuvant, this compound leverages the activation of TLR7 to bridge innate and adaptive immunity, leading to a more robust and targeted immune response to co-administered antigens. These application notes provide an overview of this compound's mechanism of action, protocols for its use in vaccine development research, and representative data.
Mechanism of Action
This compound exerts its adjuvant effect by activating the Toll-like receptor 7, which is primarily expressed in the endosomes of antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.[3] This activation initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway. This signaling culminates in the activation of transcription factors, including NF-κB and IRF7, leading to the production of pro-inflammatory cytokines and type I interferons.[3]
The key outcomes of this compound-mediated TLR7 activation include:
-
Activation of Antigen-Presenting Cells: Upregulation of co-stimulatory molecules (e.g., CD40, CD80, CD86) and MHC molecules on APCs, leading to enhanced antigen presentation to T cells.
-
Pro-inflammatory Cytokine Production: Induction of cytokines such as TNF-α, IL-6, and IL-12, which create a pro-inflammatory microenvironment conducive to a potent immune response.
-
Type I Interferon Response: Production of IFN-α, which plays a crucial role in antiviral immunity and the activation of various immune cells.
-
Enhanced T Helper 1 (Th1) Response: The cytokine milieu, particularly the presence of IL-12, promotes the differentiation of naive T helper cells into Th1 cells, which are critical for cell-mediated immunity.
-
Augmented Antibody Production: By enhancing T cell help to B cells, this compound can lead to increased antigen-specific antibody titers.
Below is a diagram illustrating the TLR7 signaling pathway initiated by this compound.
Caption: this compound-mediated TLR7 signaling pathway.
Data Presentation
The efficacy of this compound as a vaccine adjuvant can be quantified by measuring cytokine production from stimulated immune cells and by assessing the antigen-specific immune response in vivo. Conjugation of this compound to carrier proteins like mouse serum albumin (MSA) has been shown to increase its potency by 10- to 100-fold.
Table 1: In Vitro Cytokine Production by Murine Bone Marrow-Derived Macrophages (BMDMs) Stimulated with this compound and this compound/MSA Conjugate.
| Stimulant | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) |
| This compound | 1 | ~1500 | ~4000 | ~200 |
| 0.1 | ~500 | ~1000 | ~50 | |
| This compound/MSA | 0.1 | ~2000 | ~6000 | ~400 |
| 0.01 | ~1000 | ~2500 | ~150 |
Data are approximated from graphical representations in cited literature for illustrative purposes.
Table 2: In Vivo Adjuvanticity of this compound Conjugates with Ovalbumin (OVA) Antigen in Mice.
| Adjuvant (10 nmol) | OVA-specific IgG1 Titer (Day 28) | OVA-specific IgG2a Titer (Day 28) | IFN-γ Production by Splenocytes (pg/mL) |
| OVA alone | Low | Very Low | <100 |
| This compound-Phospholipid | High | High | ~1500 |
| This compound-PEG | Moderate | Moderate | ~800 |
Data are synthesized from trends reported in cited literature.
Table 3: Activity of Rituximab-UC-1V150 Conjugates.
| Conjugate | This compound:Rituximab Ratio | EC50 (nM) for Pro-inflammatory Activity |
| Unconjugated this compound | N/A | 547 |
| Rituximab-UC-1V150 (Method 1) | 1:1 to 3:1 | 28-53 |
| Rituximab-UC-1V150 (Method 2) | 1:1 to 3:1 | 28-53 |
Data extracted from cited literature.
Experimental Protocols
Protocol 1: In Vitro Stimulation of Macrophages for Cytokine Production Analysis
This protocol describes the stimulation of murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) with this compound to measure cytokine production.
Materials:
-
Murine BMDMs or RAW 264.7 cells
-
Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
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This compound (and/or its conjugates)
-
96-well tissue culture plates
-
ELISA kits for murine TNF-α, IL-6, and IL-12
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed BMDMs at a density of 0.5 x 10^6 cells/mL or RAW 264.7 cells at 1 x 10^6 cells/mL in a 96-well plate.
-
Stimulation: Prepare serial dilutions of this compound or its conjugates in complete RPMI 1640 medium. A typical starting concentration is 10 µM, with 1:5 serial dilutions. Add the diluted stimulants to the wells. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-12 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
Caption: Workflow for in vitro macrophage stimulation.
Protocol 2: In Vivo Mouse Immunization to Assess Adjuvant Efficacy
This protocol outlines a general procedure for immunizing mice with a model antigen (e.g., Ovalbumin) formulated with this compound as an adjuvant to evaluate the resulting humoral and cellular immune responses.
Materials:
-
C57BL/6 or BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA) protein
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This compound or its conjugates
-
Sterile PBS
-
Syringes and needles for subcutaneous injection
-
Blood collection supplies
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Spleen harvesting tools
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ELISA plates and reagents for OVA-specific IgG1 and IgG2a
-
ELISPOT or ELISA kits for murine IFN-γ
Procedure:
-
Vaccine Formulation: Prepare the vaccine formulation by mixing the desired amount of OVA (e.g., 20-50 µ g/mouse ) with this compound (e.g., 10 nmol/mouse) in sterile PBS to a final volume of 100-200 µL per mouse.
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Primary Immunization (Day 0): Inject each mouse subcutaneously at the base of the tail or on the back with the vaccine formulation.
-
Booster Immunization (Day 7 or 14): Administer a booster immunization with the same vaccine formulation as the primary immunization.
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Blood Collection: Collect blood samples from the mice at various time points (e.g., Days 0, 7, 14, 21, 28, 42, 56) via tail vein or retro-orbital bleeding to obtain serum for antibody analysis.
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Antibody Titer Measurement: Determine the titers of OVA-specific IgG1 and IgG2a antibodies in the serum samples by ELISA.
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Spleen Harvesting and Splenocyte Culture (End of Study): At the end of the experiment (e.g., Day 56), euthanize the mice and aseptically harvest the spleens. Prepare single-cell suspensions of splenocytes.
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Antigen-Specific T Cell Response: Culture the splenocytes in the presence of OVA (e.g., 100 µg/mL) for 3 days. Measure the level of IFN-γ in the culture supernatant by ELISA or ELISPOT to assess the Th1 response.
Caption: Workflow for in vivo mouse immunization study.
Protocol 3: Conjugation of this compound to a Protein
This compound possesses a free aldehyde group on its benzyl moiety, which allows for its conjugation to proteins through a bifunctional linker. A common method involves a two-step process using a linker like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is not explicitly detailed, but an alternative direct conjugation method has been developed. Below is a generalized protocol for direct conjugation using an amine-reactive version of this compound (NHS:this compound).
Materials:
-
Protein to be conjugated (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS:this compound
-
DMSO
-
Desalting column or dialysis equipment for purification
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Reagents: Dissolve the NHS:this compound in anhydrous DMSO to a stock concentration (e.g., 10 mM).
-
Conjugation Reaction: Add the desired molar excess of NHS:this compound to the protein solution. The optimal ratio should be determined empirically, but a starting point could be a 5- to 20-fold molar excess of the NHS-ester to the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove the unreacted NHS:this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization:
-
Quantification of Conjugation: Determine the degree of labeling (molar substitution ratio) by measuring the UV absorbance of the conjugate at 280 nm (for protein) and at the specific absorbance maximum for the conjugated this compound (e.g., around 342 nm for some hydrazone-linked conjugates).
-
Functional Activity: Assess the biological activity of the conjugated this compound by performing an in vitro stimulation assay (Protocol 1).
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Antigen Binding (for antibody conjugates): Confirm that the conjugation process has not compromised the antigen-binding capacity of the antibody using methods like ELISA or flow cytometry.
-
Caption: Workflow for protein conjugation of this compound.
Conclusion
This compound is a versatile and potent TLR7 agonist with significant potential as a vaccine adjuvant. Its ability to be conjugated to various molecules allows for tailored delivery and enhanced immunogenicity. The protocols provided herein offer a framework for researchers to explore the utility of this compound in their vaccine development programs. Careful optimization of dosages, formulations, and immunization schedules will be critical for maximizing the adjuvant effects of this compound for specific antigens and disease targets.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Activation of Toll-Like Receptors: Conjugation of a Toll-Like Receptor 7 Agonist to a Monoclonal Antibody Maintains Antigen Binding and Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing UC-1V150 concentration for maximal cytokine induction
Welcome to the technical support center for UC-1V150, a potent synthetic agonist of Toll-like Receptor 7 (TLR7) designed for robust cytokine induction. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to help researchers optimize their experiments for maximal and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule agonist for Toll-like Receptor 7 (TLR7), an endosomal pattern recognition receptor.[1] TLR7 is primarily expressed by immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and monocytes.[2] Upon binding to this compound within the endosome, TLR7 triggers a signaling cascade through the MyD88-dependent pathway.[1][3][4] This pathway leads to the activation of transcription factors like NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I interferons (IFN-α).
Q2: Which cell types are best suited for this compound stimulation?
A2: The choice of cells depends on the desired cytokine profile.
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Peripheral Blood Mononuclear Cells (PBMCs): A mixed population of immune cells that provides a robust and comprehensive cytokine response, including TNF-α, IL-6, and IFN-α.
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Plasmacytoid Dendritic Cells (pDCs): The most potent producers of IFN-α in response to TLR7 agonists.
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B Cells and Monocytes: These cells also express TLR7 and contribute to the production of pro-inflammatory cytokines like IL-6 and TNF-α.
Q3: What is the recommended concentration range for this compound?
A3: The optimal concentration of this compound can vary depending on the cell type, cell density, and specific experimental goals. A good starting point is to perform a dose-response experiment. Based on data from similar TLR7 agonists like R848, a typical concentration range to test is 0.1 µM to 10 µM . Exceeding the optimal concentration may lead to cellular toxicity or a "hook effect," where higher concentrations result in lower cytokine induction.
Q4: What is the typical time course for cytokine induction with this compound?
A4: Cytokine production can be detected as early as 4-6 hours post-stimulation, with levels generally peaking between 12 and 24 hours. For initial experiments, a 24-hour incubation period is recommended. A time-course experiment (e.g., 6, 12, 24, and 48 hours) is advisable to determine the optimal endpoint for your specific cytokine of interest and cell type.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cytokine Induction | 1. Suboptimal this compound Concentration: The concentration used may be too low or too high (causing toxicity or a hook effect).2. Poor Cell Health: Cells may have low viability due to improper handling, thawing, or culture conditions.3. Incorrect Cell Type: The chosen cell type may have low or no TLR7 expression.4. Reagent Degradation: this compound may have degraded due to improper storage. | 1. Perform a dose-response titration curve (e.g., 0.01 µM to 20 µM) to find the optimal concentration.2. Always assess cell viability before and after the experiment using methods like Trypan Blue exclusion or a viability assay (e.g., MTS, resazurin). Ensure proper cell handling and culture techniques.3. Confirm TLR7 expression in your target cells using techniques like flow cytometry or qPCR.4. Store this compound according to the manufacturer's instructions, protected from light and moisture. |
| High Variability Between Replicates/Experiments | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells.2. Pipetting Errors: Inaccurate dispensing of this compound or other reagents.3. Donor-to-Donor Variation: Primary cells (e.g., PBMCs) from different donors can have inherently different responses.4. Assay Interference: Components in serum or plasma samples can interfere with cytokine detection. | 1. Ensure a homogenous single-cell suspension before seeding. Mix gently between pipetting.2. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of this compound for addition to replicate wells.3. When possible, use cells from the same donor for comparative experiments. For larger studies, pool data from multiple donors to account for biological variability.4. Follow the cytokine assay manufacturer's recommendations for sample dilution to minimize matrix effects. |
| High Cell Death/Toxicity | 1. Excessive this compound Concentration: High concentrations of TLR7 agonists can induce apoptosis.2. Contamination: Bacterial or fungal contamination in cell cultures.3. Prolonged Incubation: Extended exposure to high levels of inflammatory cytokines can be toxic to cells. | 1. Lower the concentration of this compound. Correlate cytokine levels with cell viability data to find a non-toxic, effective concentration.2. Practice sterile cell culture techniques and regularly check for contamination.3. Consider reducing the incubation time. A time-course experiment can identify when cytokine production is maximal before significant cell death occurs. |
Data Presentation
Table 1: Example Dose-Response of this compound on Human PBMCs (Note: This is representative data based on typical TLR7 agonists. Actual results may vary.)
| This compound Conc. (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IFN-α (pg/mL) ± SD | Cell Viability (%) |
| 0 (Vehicle Control) | 50 ± 15 | 80 ± 25 | < 20 | 95 |
| 0.1 | 450 ± 50 | 1,200 ± 150 | 300 ± 40 | 94 |
| 1.0 | 2,500 ± 210 | 8,500 ± 600 | 1,800 ± 200 | 92 |
| 5.0 | 4,800 ± 350 | 15,000 ± 1,100 | 3,500 ± 300 | 88 |
| 10.0 | 3,200 ± 280 | 11,000 ± 950 | 2,400 ± 250 | 75 |
Table 2: Time Course of Cytokine Induction with 5.0 µM this compound (Note: This is representative data based on typical TLR7 agonists. Actual results may vary.)
| Incubation Time (hours) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IFN-α (pg/mL) ± SD |
| 6 | 1,800 ± 150 | 4,500 ± 300 | 900 ± 100 |
| 12 | 3,500 ± 280 | 11,000 ± 850 | 2,500 ± 210 |
| 24 | 4,800 ± 350 | 15,000 ± 1,100 | 3,500 ± 300 |
| 48 | 3,100 ± 250 | 9,000 ± 700 | 1,800 ± 150 |
Experimental Protocols & Visualizations
Protocol 1: In Vitro Stimulation of PBMCs with this compound
Objective: To determine the optimal concentration of this compound for inducing cytokine production in human PBMCs.
Materials:
-
Cryopreserved human PBMCs
-
RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin (Complete Medium)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well flat-bottom cell culture plates
-
Reagents for cell viability assay (e.g., Trypan Blue)
-
Cytokine detection assay kit (e.g., ELISA or multiplex bead-based assay)
Methodology:
-
Cell Thawing and Recovery: Thaw cryopreserved PBMCs quickly in a 37°C water bath. Transfer to a conical tube containing pre-warmed complete medium. Centrifuge, discard the supernatant, and resuspend in fresh medium. Allow cells to recover for at least 2 hours in a 37°C, 5% CO₂ incubator.
-
Cell Counting and Seeding: Count the cells and assess viability using Trypan Blue. Adjust the cell density to 2 x 10⁶ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (200,000 cells/well).
-
Preparation of Stimulant: Prepare serial dilutions of this compound in complete medium to achieve 2X the final desired concentrations (e.g., 20 µM, 10 µM, 2 µM, 0.2 µM, etc.). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Cell Stimulation: Add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells containing cells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store the supernatant at -80°C until cytokine analysis.
-
Cytokine Quantification: Measure the concentration of desired cytokines (e.g., TNF-α, IL-6, IFN-α) in the collected supernatants using an ELISA or multiplex assay, following the manufacturer's protocol.
This compound Signaling Pathway
Activation of TLR7 by this compound in the endosome initiates the recruitment of the adaptor protein MyD88. This leads to the formation of a complex with IRAK kinases (IRAK4, IRAK1), which in turn activates TRAF6. TRAF6 activation triggers two downstream branches: the activation of the MAPK pathway and the IKK complex, which leads to the activation of the transcription factors AP-1 and NF-κB, respectively. Concurrently, a complex involving MyD88, IRAK1, and TRAF6 can activate IRF7, another key transcription factor. These transcription factors then translocate to the nucleus to drive the expression of genes encoding pro-inflammatory cytokines and Type I interferons.
References
troubleshooting low yield in UC-1V150-antibody conjugation
This technical support center provides troubleshooting guidance for researchers encountering low yields during the conjugation of the UC-1V150 small molecule to an antibody. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final conjugated antibody yield is significantly lower than expected. What are the primary areas to investigate?
Low conjugation yield is a common issue that can stem from several factors throughout the experimental workflow. The primary areas to investigate are the quality and preparation of your starting materials (antibody and this compound), the conjugation reaction conditions, and the purification process.[1]
A logical troubleshooting workflow can help pinpoint the issue:
Q2: How do I know if my antibody preparation is suitable for conjugation?
The purity and buffer composition of your antibody solution are critical for successful conjugation.
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Purity: The recommended purity for antibodies used in conjugation is greater than 95%.[2] Contaminating proteins, such as BSA, can compete with the antibody for the reactive linker, reducing conjugation efficiency.[2]
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Buffer Composition: Many common antibody storage buffers contain additives that interfere with conjugation chemistries.[3][4] It is crucial to perform a buffer exchange into a conjugation-compatible buffer before starting the reaction.
Table 1: Buffer Compatibility for Antibody Conjugation
| Compatible Buffers | Incompatible Additives/Buffers |
| PBS, HEPES, MES, MOPS | Tris, Glycine, Sodium Azide |
| Bicarbonate/Carbonate | BSA, Gelatin |
| Borate | Thimerosal, Glutathione, DTT |
Q3: What are the optimal reaction conditions for this compound conjugation?
The optimal conditions can depend on the specific antibody and the chosen linker chemistry. However, general principles apply.
-
pH: The reaction pH is critical. For amine-reactive conjugations (e.g., using an NHS-ester linker), a pH of 8.0-9.2 is often recommended to deprotonate lysine residues. For thiol-maleimide conjugation, a pH of 6.5-7.5 is ideal to favor the specific reaction and minimize hydrolysis.
-
Molar Ratio: A molar excess of the this compound-linker complex is typically used to drive the reaction. A common starting point is a 10- to 20-fold molar excess of the linker over the antibody. However, this may need to be optimized for your specific antibody to balance conjugation efficiency with the risk of aggregation.
-
Temperature and Time: Conjugation reactions are often performed at room temperature or 4°C. Incubation times can range from 1 to several hours and may require optimization.
A study conjugating this compound to Rituximab highlighted two methods: an indirect method using a bifunctional cross-linker and a direct method with an amine-reactive NHS:this compound. The direct method resulted in significantly higher yields (65-78% vs. as low as 31%). This suggests that the choice of linker and conjugation strategy can have a substantial impact on the final yield.
Q4: My conjugation reaction seems to be working, but I lose a lot of product during purification. How can I improve my recovery?
Inefficient purification is a significant source of product loss. The goal is to separate the conjugated antibody from unconjugated antibody, free this compound, and other reaction components.
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Method Selection: Size exclusion chromatography (SEC) and affinity chromatography (e.g., Protein A/G) are common methods for purifying antibody conjugates. The choice depends on the scale of your reaction and the desired purity.
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Aggregation: High drug-to-antibody ratios (DAR) can increase the hydrophobicity of the conjugate, leading to aggregation. Aggregates are often lost during purification. If aggregation is suspected, analyze your product by SEC. To mitigate this, consider reducing the molar excess of the this compound linker during the reaction or screening different formulation buffers that may include stabilizers like arginine or sucrose.
-
Handling: When using centrifugal purification devices, avoid spinning until the filter is completely dry, as this can lead to adsorptive loss of the antibody on the membrane.
Experimental Protocols
Protocol 1: Antibody Buffer Exchange using Centrifugal Filters
Objective: To remove interfering buffer components and exchange the antibody into a conjugation-compatible buffer.
Materials:
-
Antibody solution (0.5-5 mg/mL)
-
Centrifugal filter unit with a molecular weight cut-off (MWCO) appropriate for your antibody (e.g., 10 kDa or 30 kDa for IgG)
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Conjugation buffer (e.g., PBS, pH 7.2-8.5)
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Microcentrifuge
Methodology:
-
Pre-rinse the centrifugal filter by adding the conjugation buffer, centrifuging, and discarding the flow-through. This removes any potential preservatives from the filter membrane.
-
Add your antibody solution to the filter unit. Do not exceed the maximum volume.
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Centrifuge at the manufacturer's recommended speed (e.g., 8,000 x g) for 5-10 minutes to concentrate the antibody.
-
Discard the flow-through.
-
Add conjugation buffer to the filter to bring the volume back to the original level. Gently mix.
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Repeat steps 3-5 at least three times to ensure complete buffer exchange.
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After the final wash, recover the concentrated antibody by inverting the filter into a clean collection tube and centrifuging for 2-5 minutes at a low speed (e.g., 1,000 x g).
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Determine the final antibody concentration using a spectrophotometer (A280).
Protocol 2: General Protocol for Direct Amine-Reactive Conjugation
Objective: To conjugate an amine-reactive this compound derivative (e.g., NHS:this compound) to an antibody.
Materials:
-
Purified antibody in amine-free buffer (e.g., PBS, pH 8.0-8.5) at 1-2 mg/mL.
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Amine-reactive this compound (e.g., NHS:this compound) dissolved in an anhydrous solvent like DMSO to make a 10 mM stock solution.
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Purification column (e.g., SEC)
Methodology:
-
Bring the antibody solution to the desired pH (8.0-8.5) for optimal NHS-ester reactivity.
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess (e.g., 10:1 linker:antibody).
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Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
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Incubate the reaction at room temperature for 1-2 hours, protected from light.
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Quench the reaction by adding a quenching buffer (e.g., Tris) to a final concentration of 50-100 mM to consume any unreacted NHS-ester.
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Incubate for an additional 30 minutes.
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Proceed immediately to purification to separate the antibody-UC-1V150 conjugate from unreacted components.
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Characterize the final product by measuring the protein concentration and the drug-to-antibody ratio (DAR) via UV-Vis spectrophotometry.
References
addressing UC-1V150 solubility issues for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with UC-1V150 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in in vitro research?
A1: this compound is a specific Toll-like receptor 7 (TLR7) agonist that activates cellular immune responses and exhibits anti-tumor activity.[1][2] It is commonly used in in vitro assays to stimulate immune cells, such as macrophages, and to study the effects of TLR7 activation.[1][3]
Q2: I am having difficulty dissolving this compound powder. What is the recommended solvent?
A2: For in vitro applications, this compound should be reconstituted in dimethyl sulfoxide (DMSO).[3] DMSO is a common solvent for preparing concentrated stock solutions of many poorly water-soluble compounds used in biological assays.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. Why is this happening and how can I prevent it?
A3: This phenomenon, often called "precipitation upon dilution" or "crashing out," occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. The abrupt change in the solvent environment from a high concentration of organic solvent to a primarily aqueous one can cause the compound to come out of solution. To prevent this, it is crucial to control the final concentration of DMSO in your cell culture medium, typically keeping it well below 1%, and ideally at 0.5% or lower, to avoid both solubility issues and cytotoxicity. Additionally, a stepwise dilution process and proper mixing can help maintain solubility.
Q4: What is the mechanism of action of this compound?
A4: this compound functions as a TLR7 agonist. TLR7 is a receptor primarily expressed in intracellular endosomes of immune cells like macrophages and dendritic cells. Upon binding to TLR7, this compound initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines and chemokines, including IL-6 and IL-12.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.
Issue 1: The this compound powder is not fully dissolving in DMSO.
-
Question: I've added DMSO to my this compound powder, but I can still see solid particles. What should I do?
-
Answer: This suggests that the stock solution may be too concentrated or that the compound needs more energy to dissolve.
-
Troubleshooting Steps:
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Vortexing/Sonication: Vigorously vortex the solution for 1-2 minutes. If particles persist, briefly sonicate the solution to break apart aggregates.
-
Gentle Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes. This can increase the solubility of the compound. However, use this method with caution to avoid potential compound degradation.
-
Reduce Concentration: If the above steps do not work, your intended stock concentration may be too high. Consider preparing a less concentrated stock solution by adding more DMSO.
-
-
Issue 2: The compound precipitates immediately upon dilution into the aqueous medium.
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Question: I have a clear DMSO stock solution, but when I add it to my cell culture medium, it immediately turns cloudy. How can I resolve this?
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Answer: This is a classic sign of the compound "crashing out" of solution due to poor aqueous solubility.
-
Troubleshooting Steps:
-
Optimize Dilution Technique: Pre-warm your aqueous medium to 37°C. While gently vortexing the medium, add the DMSO stock solution dropwise. This gradual introduction can help prevent immediate precipitation.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (ideally ≤ 0.5%). High concentrations of the organic co-solvent are more likely to cause precipitation when diluted.
-
Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions in your cell culture medium.
-
-
Issue 3: The solution appears clear initially but becomes cloudy over time in the incubator.
-
Question: My prepared this compound working solution looked fine at first, but after some time at 37°C, I noticed precipitation. What could be the cause?
-
Answer: This indicates that the compound is in a supersaturated state and is not thermodynamically stable in the aqueous environment over time. Temperature changes can also affect solubility.
-
Troubleshooting Steps:
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Lower the Final Concentration: The most direct approach is to reduce the final working concentration of this compound in your assay to a level below its equilibrium solubility in the medium.
-
Use Solubility Enhancers: For particularly challenging assays, consider the use of biocompatible surfactants or cyclodextrins in your medium to help create more stable formulations.
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Fresh Preparations: Prepare fresh dilutions of this compound immediately before each experiment to minimize the time the compound spends in a potentially unstable state.
-
-
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used in various in vitro assays as reported in the literature.
| Application/Assay | Cell Type | Effective Concentration Range | Reference |
| Cytokine (IL-6, IL-2) Release | Bone-marrow-derived macrophages | 0.01-10 µM | |
| Increased Macrophage Phagocytosis | Human monocyte-derived macrophages (hMDM) | 1 µg/mL | |
| In vitro pro-inflammatory activity of rituximab-UC-1V150 conjugate | EC50 28-53 nM | ||
| In vitro pro-inflammatory activity of unconjugated this compound | EC50 547 nM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 343.34 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure: a. Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.43 mg of this compound. b. Add the calculated volume of DMSO to the vial containing the this compound powder. c. Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication can be used to aid dissolution if necessary. d. Visually inspect the solution to ensure it is clear and free of any particulate matter. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
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Sterile, pre-warmed (37°C) cell culture medium or assay buffer
-
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Determine the final concentration of this compound needed for your experiment and the maximum allowable final DMSO concentration (e.g., 0.5%). c. Perform serial dilutions if necessary. For example, to achieve a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution. d. To prepare the final working solution, add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium while gently vortexing. e. Ensure the final solution is clear and homogenous before adding it to your cells.
Visualizations
Caption: TLR7 signaling pathway initiated by this compound.
References
Technical Support Center: Managing Cytotoxicity of UC-1V150 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for managing the cytotoxic effects of high concentrations of UC-1V150 in cell culture experiments. This compound is a potent Toll-like receptor 7 (TLR7) agonist with significant anti-tumor and immune-stimulatory properties.[1] However, at high concentrations, it can lead to unwanted cytotoxicity, impacting experimental outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific Toll-like receptor 7 (TLR7) agonist that activates immune responses.[1] It functions by binding to TLR7 within the endosomes of immune cells, such as macrophages and dendritic cells. This binding event initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and IRF7.[2][3][4] This, in turn, results in the production of pro-inflammatory cytokines and type I interferons, which are crucial for its anti-tumor activity.
Q2: Why am I observing high levels of cell death in my cultures treated with this compound?
A2: High concentrations of this compound can induce cytotoxicity. One study reported that a concentration of 10µg/ml was toxic to human monocyte-derived macrophages (hMDM). The pro-inflammatory response triggered by this compound can lead to apoptosis or other forms of cell death, particularly at supra-optimal concentrations. Additionally, the solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high final concentrations.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is an off-white solid that is typically reconstituted in dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C, protected from light.
Q4: How does serum in the culture medium affect the activity and cytotoxicity of this compound?
A4: Serum proteins, particularly albumin, can bind to small molecules, reducing their free concentration and bioavailability in the culture. This can lead to a higher apparent IC50 value. It is recommended to test the effects of varying serum concentrations on this compound's activity and cytotoxicity in your specific cell line.
Troubleshooting Guide
This guide addresses common issues encountered when working with high concentrations of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High cell death even at low this compound concentrations | 1. High sensitivity of the cell line: Different cell lines have varying sensitivities to TLR7 agonists. 2. Solvent toxicity: The final concentration of DMSO in the culture may be too high. | 1. Determine the CC50: Perform a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) for your specific cell line. 2. Vehicle Control: Always include a vehicle control (cells treated with the same final concentration of DMSO) to assess solvent-induced toxicity. Ensure the final DMSO concentration is typically below 0.5%. |
| Precipitation of this compound in culture medium | 1. Poor aqueous solubility: this compound is hydrophobic and may precipitate when diluted in aqueous media. 2. Improper dilution technique: "Solvent shock" from adding a concentrated stock directly to a large volume of media can cause precipitation. | 1. Optimize Dilution: Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. 2. Visual Inspection: Visually inspect the diluted solutions for any signs of precipitation before adding to the cells. |
| Inconsistent or not reproducible results | 1. Variability in cell health and density: Inconsistent cell seeding and health can lead to variable responses. 2. Degradation of this compound: Repeated freeze-thaw cycles of the stock solution can degrade the compound. | 1. Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and viability for all experiments. 2. Proper Stock Handling: Use single-use aliquots of the this compound stock solution. |
Experimental Protocols
Protocol 1: Determination of the 50% Cytotoxic Concentration (CC50) of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that causes 50% cell death in your cell line of interest.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for a desired time point (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the CC50 value using a suitable software.
Protocol 2: Mitigating this compound Cytotoxicity by Optimizing Serum Concentration
This protocol helps to assess the effect of serum concentration on this compound-induced cytotoxicity.
Materials:
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This compound stock solution (in DMSO)
-
Basal medium (without serum)
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Fetal Bovine Serum (FBS)
-
96-well cell culture plates
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Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
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Media Preparation: Prepare complete media with varying concentrations of FBS (e.g., 0%, 2.5%, 5%, 10%, 20%).
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Compound Dilution: Prepare a range of this compound concentrations (including a cytotoxic concentration determined from Protocol 1) in each of the different serum-containing media. Include vehicle controls for each serum concentration.
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Treatment and Incubation: Treat the cells with the prepared solutions and incubate for the desired duration.
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Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
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Data Analysis: Compare the cell viability across the different serum concentrations for each this compound concentration. This will help determine if higher serum concentrations can mitigate cytotoxicity.
Visualizations
TLR7 Signaling Pathway
Caption: MyD88-dependent signaling pathway activated by this compound binding to TLR7.
Experimental Workflow for Managing Cytotoxicity
Caption: A logical workflow for troubleshooting and managing this compound cytotoxicity.
References
improving the stability and storage of UC-1V150 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of UC-1V150 solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a specific Toll-like receptor 7 (TLR7) agonist. It is a small molecule used to stimulate cellular immune responses and has demonstrated anti-tumor activity. A primary application of this compound is in the synthesis of Immune-Stimulating Antibody Conjugates (ISACs), which are designed to target an immune response to specific cells.[1][2][3]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically provided as an off-white solid. To prepare a stock solution, it should be reconstituted in dimethyl sulfoxide (DMSO). For experimental use, this stock solution is then further diluted into an appropriate aqueous buffer or cell culture medium.
Q3: What is the recommended storage condition for solid this compound?
A3: While specific instructions from the supplier should always be followed, a lyophilized conjugate of this compound has been shown to be stable for at least six months when stored at -20°C. For long-term storage of the solid compound, it is advisable to store it in a tightly sealed container in a desiccator at -20°C or -80°C.
Q4: How should I store this compound stock solutions in DMSO?
A4: For optimal stability, it is recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage or at -20°C for short-term storage.
Q5: My this compound solution has precipitated after dilution in my aqueous buffer. What should I do?
A5: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. Please refer to the "Troubleshooting Guide: Solution Precipitation" section below for detailed steps on how to address this.
Troubleshooting Guides
Guide 1: Dissolving Solid this compound
| Issue | Possible Cause | Troubleshooting Steps |
| Solid this compound does not readily dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | 1. Ensure you are using a sufficient volume of high-purity DMSO. 2. Vortex the solution for several minutes. 3. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution. 4. Sonication can also be used to facilitate dissolving the compound. |
| Visible particulates remain after attempting to dissolve. | The compound may not be fully soluble at the desired concentration, or there may be insoluble impurities. | 1. Try preparing a more dilute stock solution. 2. Centrifuge the solution to pellet any insoluble material and carefully transfer the supernatant to a new tube. 3. Filter the solution through a 0.22 µm syringe filter compatible with DMSO. |
Guide 2: Solution Precipitation
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation occurs immediately upon diluting the DMSO stock solution in an aqueous buffer (e.g., PBS, cell culture media). | The aqueous buffer has a much lower solubilizing capacity for the hydrophobic this compound compared to DMSO. The rapid change in solvent environment causes the compound to crash out of solution. | 1. Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in the aqueous buffer. 2. Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. Add a small volume of the DMSO stock to a small volume of the aqueous buffer, mix well, and then add this intermediate dilution to the final volume. 3. Increase the final DMSO concentration (with caution): If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5%) may help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments. 4. Use a co-solvent: For in vivo preparations, co-solvents such as polyethylene glycol (PEG) or Tween 80 can be used in combination with DMSO to improve solubility in aqueous solutions. |
| The solution is initially clear but becomes cloudy or shows precipitation over time. | The solution may be supersaturated and thermodynamically unstable. The compound may be degrading, or there could be a temperature-dependent solubility issue. | 1. Prepare fresh solutions: It is always best practice to prepare working solutions fresh for each experiment. 2. Maintain constant temperature: Store and handle the solution at a consistent temperature. 3. Evaluate compound stability: If possible, assess the stability of your working solution over the time course of your experiment. |
Data Presentation: Recommended Storage Conditions
| Form | Solvent | Short-Term Storage (1-2 weeks) | Long-Term Storage (>2 weeks) | Key Considerations |
| Solid | N/A | Room Temperature (in a desiccator) | -20°C or -80°C (in a desiccator) | Protect from light and moisture. |
| Stock Solution | DMSO | -20°C | -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Solution | Aqueous Buffer/Media | Prepare fresh before use. | Not Recommended | Prone to precipitation and degradation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.43 mg of this compound (Molecular Weight: 343.34 g/mol ).
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into single-use volumes in sterile, low-protein-binding tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a 1 µM Working Solution for In Vitro Cell-Based Assays
Materials:
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10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution to prepare the final 1 µM working solution. For example:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM solution. Mix well by gentle pipetting.
-
Prepare the final working solution by adding 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium to get a 1 µM solution. Mix well.
-
-
The final concentration of DMSO in this working solution will be 0.01%.
-
Use the working solution immediately in your cell-based assay. Always include a vehicle control containing the same final concentration of DMSO.
Mandatory Visualizations
Caption: TLR7 Signaling Pathway initiated by this compound.
Caption: Workflow for preparing this compound solutions.
References
how to minimize variability in in vivo experiments with UC-1V150
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in in vivo experiments using the TLR7 agonist, UC-1V150.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in cytokine levels between animals in the same group. | Inconsistent Dosing: Inaccurate or inconsistent administration of this compound. | - Prepare fresh this compound solutions for each experiment. - Use calibrated pipettes and syringes for accurate volume measurement. - Ensure consistent administration technique (e.g., intraperitoneal, intravenous) and timing for all animals. |
| Animal Stress: Stress from handling or environmental factors can alter immune responses. | - Acclimatize animals to the facility and handling procedures before the experiment. - Maintain a consistent and controlled environment (temperature, humidity, light-dark cycle). - Handle animals gently and consistently throughout the study. | |
| Underlying Health Status: Subclinical infections or variations in the microbiome can impact immune responses. | - Source animals from a reputable vendor with a consistent health status. - House animals in a specific pathogen-free (SPF) facility. - Consider co-housing animals from different cages to normalize the microbiome before the experiment. | |
| Inconsistent macrophage activation or B cell depletion. | Variable Drug Potency: Improper storage or handling of this compound leading to degradation. | - Store this compound according to the manufacturer's instructions. - Aliquot the compound to avoid repeated freeze-thaw cycles. |
| Timing of Analysis: Harvesting tissues at inconsistent time points post-treatment. | - Adhere to a strict, predetermined schedule for tissue collection. - Stagger the treatment of animals to allow for precise timing of sample collection for each individual. | |
| Genetic Drift: Using animals from different genetic backgrounds or substrains. | - Use a well-characterized, isogenic animal strain to minimize genetic variability. - Clearly report the specific strain and substrain used in all documentation. | |
| Unexpected adverse effects or toxicity. | Incorrect Dosage: Calculation errors or use of an inappropriate dose for the animal model. | - Carefully calculate the dose based on the most recent body weight of each animal. - Conduct a pilot dose-response study to determine the optimal, non-toxic dose for your specific experimental goals. - Be aware that conjugation of this compound to proteins can increase its potency by 10- to 100-fold.[1] |
| Difficulty reproducing results from published studies. | Differences in Experimental Protocols: Minor variations in protocols can lead to significant differences in outcomes. | - Carefully review and replicate all aspects of the published methodology, including animal strain, age, sex, housing conditions, and all experimental procedures. - Contact the authors of the original study for clarification on any ambiguous details. |
| Reagent Variability: Differences in the quality or source of reagents. | - Use high-quality reagents from reputable suppliers. - Record lot numbers of all reagents used for traceability. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose and route of administration for this compound in mice?
A1: The optimal dose and route of administration for this compound can vary depending on the experimental goals. For in vivo B cell depletion assays, this compound has been administered intraperitoneally (i.p.) at doses ranging from 1-10 µg per mouse.[2] For studies on cytokine induction, intravenous (i.v.) injections have been used, with doses of this compound/MSA conjugate as low as 0.38 nM effectively inducing serum cytokines.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific model and desired outcome.
Q2: How does this compound activate macrophages and potentiate B cell depletion?
A2: this compound is a potent and specific agonist of Toll-like receptor 7 (TLR7).[1] Activation of TLR7 on myeloid cells, such as macrophages, leads to their activation, resulting in the production of pro-inflammatory cytokines like IL-6 and IL-12 and enhanced phagocytic capacity.[2] This enhanced macrophage function contributes to the potentiation of monoclonal antibody-mediated depletion of target cells, such as B cells.
Q3: What are the key considerations for designing a robust in vivo experiment with this compound?
A3: To ensure robust and reproducible results, consider the following:
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Appropriate Controls: Include vehicle-treated control groups to account for any effects of the delivery vehicle. Isotype controls for any monoclonal antibodies used in conjunction with this compound are also essential.
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Randomization and Blinding: Randomize animals into treatment groups to minimize bias. Where possible, blind the investigators to the treatment groups during the experiment and data analysis.
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Sample Size: Perform a power analysis to determine the appropriate number of animals per group to detect a statistically significant effect.
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Data Analysis: Pre-specify the statistical methods that will be used to analyze the data.
Q4: What is a standard protocol for assessing macrophage activation and B cell depletion after this compound treatment?
A4: A typical workflow involves treating mice with this compound, harvesting spleens at a predetermined time point, preparing a single-cell suspension, and analyzing the immune cell populations by flow cytometry.
Experimental Protocols
Protocol 1: In Vivo B Cell Depletion Assay
This protocol is adapted from methodologies described for this compound and general in vivo depletion assays.
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Animal Model: C57BL/6 mice, 6-8 weeks old.
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This compound Preparation: Dissolve this compound in a sterile, endotoxin-free vehicle (e.g., PBS) to the desired concentration.
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Treatment Groups:
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Group 1: Vehicle control (e.g., PBS i.p.).
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Group 2: this compound (e.g., 10 µ g/mouse i.p.).
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Group 3: Depleting antibody (e.g., anti-CD20) + Vehicle control.
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Group 4: Depleting antibody + this compound.
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Administration:
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Administer this compound or vehicle 24 and 48 hours prior to the administration of the depleting antibody.
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Administer the depleting antibody or isotype control intravenously.
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Tissue Harvest: Euthanize mice 16-20 hours after antibody administration and harvest spleens.
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Flow Cytometry Analysis: Prepare single-cell suspensions from the spleens and stain for B cells (e.g., anti-CD19, anti-B220) and macrophages (e.g., anti-F4/80, anti-CD11b).
Protocol 2: Flow Cytometry Analysis of Splenic Macrophages and B cells
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Single-Cell Suspension: Mechanically dissociate the spleen through a 70 µm cell strainer. Lyse red blood cells using an ACK lysis buffer.
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Cell Counting and Viability: Count the cells using a hemocytometer or automated cell counter and assess viability with a viability dye (e.g., Trypan Blue or a fixable viability dye for flow cytometry).
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Fc Receptor Blocking: Incubate cells with an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding.
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Surface Staining: Incubate cells with a cocktail of fluorescently-conjugated antibodies. A suggested panel includes:
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Macrophages: F4/80, CD11b, Ly6C, Ly6G
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B cells: CD19, B220
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Data Acquisition: Acquire stained cells on a flow cytometer.
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Data Analysis: Analyze the data using flow cytometry analysis software. Gate on live, single cells, and then identify macrophage and B cell populations based on marker expression.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies involving TLR7 agonists.
Table 1: In Vivo Cytokine Induction by this compound/MSA Conjugate in C57BL/6 Mice (2 hours post-i.v. injection)
| Cytokine | Dose: 0.38 nM | Dose: 3.8 nM | Dose: 38 nM |
| IL-12p40 (pg/mL) | ~100 | ~500 | ~2000 |
| IL-6 (pg/mL) | ~200 | ~1000 | ~4000 |
| TNF-α (pg/mL) | ~50 | ~200 | ~800 |
| IFN-γ (pg/mL) | ~20 | ~100 | ~500 |
Table 2: In Vivo B Cell Depletion Potentiation by this compound
| Treatment Group | Target:Non-Target B Cell Ratio |
| Isotype Control | ~1.0 |
| Anti-CD20 Antibody | ~0.5 |
| Anti-CD20 Antibody + this compound (1 µg) | ~0.3 |
| Anti-CD20 Antibody + this compound (10 µg) | ~0.1 |
References
Technical Support Center: Quantifying UC-1V150 Activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing UC-1V150, a potent Toll-like receptor 7 (TLR7) agonist. Our goal is to help you overcome common challenges in quantifying its activity and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule agonist specific for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system.[1][2] Activation of TLR7 by this compound in immune cells, particularly macrophages and other myeloid cells, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, such as IL-6 and IL-12.[3][4] This immune activation can enhance anti-tumor responses, notably by increasing the ability of macrophages to engulf and destroy antibody-coated cancer cells (antibody-dependent cellular phagocytosis).[4]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in immunology and cancer research to:
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Stimulate innate immune responses in vitro and in vivo.
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Investigate the role of TLR7 signaling in various cell types.
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Enhance the efficacy of monoclonal antibody-based cancer therapies.
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Serve as an adjuvant in vaccine development.
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Be conjugated to antibodies or other molecules for targeted delivery to specific tissues, like tumors, to minimize systemic side effects.
Q3: What are the key functional readouts to measure this compound activity?
A3: The activity of this compound can be quantified through several in vitro assays:
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Cytokine Release Assays: Measuring the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-12) from immune cells using ELISA or multiplex assays.
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Macrophage Activation Assays: Assessing the upregulation of cell surface markers associated with macrophage activation (e.g., CD40, CD86, PD-L1) via flow cytometry.
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Phagocytosis Assays: Quantifying the increased engulfment of opsonized target cells (e.g., cancer cells) by macrophages.
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Reporter Gene Assays: Using cell lines (e.g., HEK-Blue™) that express a reporter gene (like SEAP) under the control of an NF-κB-inducible promoter to measure TLR7 activation.
Q4: Is this compound soluble in aqueous solutions?
A4: No, unconjugated this compound has poor water solubility. It is typically reconstituted in DMSO. For in vitro assays, it's crucial to ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). For in vivo studies and improved potency, this compound is often conjugated to proteins like mouse serum albumin (MSA) or lipids to enhance its solubility and bioavailability.
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in Cytokine Release Assays
| Potential Cause | Troubleshooting Steps |
| This compound Precipitation | Due to its poor aqueous solubility, this compound can precipitate out of solution, leading to inconsistent concentrations. Ensure the stock solution in DMSO is fully dissolved before diluting in culture media. Prepare working solutions fresh for each experiment. Consider using a conjugated form of this compound for better solubility. |
| Donor-to-Donor Variability in Primary Cells | Primary cells like human peripheral blood mononuclear cells (PBMCs) or monocyte-derived macrophages (MDMs) exhibit significant donor-dependent differences in their response to TLR agonists. Include samples from multiple donors in your experiments and analyze the data on a per-donor basis. Use a positive control (e.g., LPS for macrophages) to normalize the response. |
| Inappropriate Timepoint for Supernatant Collection | Cytokine release kinetics can vary. Peak cytokine levels for some cytokines may occur at different times. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal timepoint for collecting supernatants for your specific cell type and cytokine of interest. |
| Cell Health and Density | Suboptimal cell health or inconsistent cell seeding density can affect cytokine production. Ensure cells are healthy and evenly distributed in the wells. Use a consistent cell number per well across all experiments. |
Issue 2: Inconsistent Macrophage Activation Measured by Flow Cytometry
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | The concentration of this compound is critical. Low concentrations may not induce a measurable response, while high concentrations can be toxic. Perform a dose-response experiment (e.g., 0.1 µg/mL to 10 µg/mL) to identify the optimal concentration for macrophage activation without inducing significant cell death. |
| Variability in Macrophage Differentiation | The differentiation state of macrophages (e.g., M1 vs. M2) can influence their responsiveness to TLR7 agonists. Standardize your macrophage differentiation protocol. Characterize the baseline phenotype of your macrophages before stimulation. |
| Antibody Staining Issues | Non-specific antibody binding or incorrect compensation can lead to erroneous results. Use Fc receptor blocking agents before staining. Include isotype controls and fluorescence-minus-one (FMO) controls to set your gates correctly. |
Issue 3: Difficulty in Quantifying Phagocytosis Assays
| Potential Cause | Troubleshooting Steps |
| Distinguishing Bound vs. Engulfed Particles | It can be challenging to differentiate between target cells that are merely attached to the macrophage surface and those that have been fully engulfed. Use a quenching agent (e.g., trypan blue) to quench the fluorescence of non-internalized particles. Alternatively, use imaging flow cytometry or confocal microscopy to visualize internalization. |
| Low Phagocytic Index | The baseline phagocytic activity of your macrophages may be too low to observe a significant increase with this compound treatment. Ensure your target cells are adequately opsonized with an appropriate antibody. Optimize the effector-to-target cell ratio. |
| Inconsistent Results | Phagocytosis is a dynamic process, and the timing of the assay is crucial. Standardize the co-incubation time of macrophages and target cells. Ensure a homogenous mixture of cells at the start of the assay. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Concentration Range | Readout | Observed Effect | Reference |
| Cytokine Release | Bone-Marrow-Derived Macrophages (BMDM) | 0.01-10 µM | IL-6, IL-12 | Dose-dependent increase in cytokine secretion. | |
| Macrophage Activation | Human Monocyte-Derived Macrophages (hMDM) | 1 µg/mL | FcγRIIA, FcγRIII Expression | Increased expression of activating Fc receptors. | |
| Phagocytosis | Human Monocyte-Derived Macrophages (hMDM) | 1 µg/mL | Phagocytic Index | ~1.5-fold increase in phagocytosis of target cells. | |
| Toxicity | Human Monocyte-Derived Macrophages (hMDM) | 10 µg/mL | Cell Viability | Toxic to cells. |
Table 2: In Vivo Activity of this compound
| Animal Model | Administration Route | Dose Range | Readout | Observed Effect | Reference |
| C57BL/6 Mice | Intravenous | 0.38-38 nM | Serum Cytokines | Induced IL-6 (~0.1 ng/mL) and IL-12 (~1.5 ng/mL) at 38 nM. | |
| C57BL/6 Mice | Intraperitoneal | 1-10 µg | Splenic Macrophage FcγR | Increased expression of activating FcγRI and FcγRIV. |
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay
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Cell Plating: Seed bone marrow-derived macrophages (BMDMs) or peripheral blood mononuclear cells (PBMCs) in a 96-well plate at a density of 1 x 10⁶ cells/mL.
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This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM). Ensure the final DMSO concentration is below 0.5%.
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Cell Stimulation: Add the diluted this compound solutions to the cells. Include a vehicle control (medium with DMSO) and a positive control (e.g., LPS).
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Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
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Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
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Cytokine Quantification: Measure the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant using a commercial ELISA or multiplex bead array kit according to the manufacturer's instructions.
Protocol 2: Flow Cytometry for Macrophage Activation
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Cell Culture and Stimulation: Differentiate human monocytes into macrophages (hMDMs) in a 6-well plate. Stimulate the hMDMs with 1 µg/mL of this compound for 48 hours.
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Cell Harvesting: Gently scrape the adherent macrophages and wash with PBS containing 2% FBS.
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Fc Receptor Blocking: Incubate the cells with an Fc block reagent to prevent non-specific antibody binding.
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Surface Staining: Stain the cells with fluorescently-conjugated antibodies against macrophage activation markers (e.g., CD40, CD86, PD-L1) and relevant isotype controls.
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Data Acquisition: Acquire the data on a flow cytometer.
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Data Analysis: Analyze the data using appropriate flow cytometry software. Gate on the live, single-cell macrophage population and quantify the expression of activation markers.
Visualizations
Caption: Simplified signaling pathway of this compound via TLR7 activation.
Caption: Experimental workflow for a cytokine release assay with this compound.
Caption: A logical approach to troubleshooting inconsistent this compound data.
References
refining protocols for the synthesis of UC-1V150 from 2,6-dichloropurine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of UC-1V150, a potent Toll-like receptor 7 (TLR7) agonist, starting from 2,6-dichloropurine. The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing this compound from 2,6-dichloropurine?
A1: The synthesis of this compound from 2,6-dichloropurine is a multi-step process that can be broadly divided into the following key transformations:
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N-Alkylation: Selective alkylation of the N9 position of 2,6-dichloropurine with a protected benzaldehyde derivative.
-
Sequential Nucleophilic Substitution: Stepwise replacement of the two chlorine atoms at the C6 and C2 positions of the purine ring.
-
Functional Group Manipulations: Conversion of the protected benzaldehyde to the final aldehyde functional group.
A visual representation of the synthetic workflow is provided below.
Caption: General workflow for the synthesis of this compound.
Q2: What are the critical parameters to control during the N-alkylation of 2,6-dichloropurine?
A2: The N-alkylation of 2,6-dichloropurine is a crucial first step. Key parameters to control include:
-
Regioselectivity: The primary challenge is to achieve selective alkylation at the N9 position over the N7 position. The choice of base and solvent can significantly influence this selectivity.
-
Reaction Conditions: Temperature and reaction time must be optimized to ensure complete reaction while minimizing the formation of side products.
-
Purity of Starting Materials: Use of high-purity 2,6-dichloropurine and alkylating agent is essential for a clean reaction.
Q3: How can I purify the intermediates and the final product, this compound?
A3: Purification at each step is critical for the overall success of the synthesis. Common purification techniques include:
-
Crystallization: For solid intermediates, crystallization from an appropriate solvent system can be highly effective.
-
Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from unreacted starting materials and byproducts. The choice of eluent system will depend on the polarity of the compound.
-
Preparative HPLC: For the final purification of this compound to achieve high purity, reverse-phase preparative high-performance liquid chromatography (HPLC) may be necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in N-alkylation step | 1. Incomplete reaction. 2. Formation of N7-isomer. 3. Decomposition of starting material or product. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Increase reaction temperature or time if necessary. 2. Use a non-polar aprotic solvent like DMF or acetonitrile. A weaker base such as K₂CO₃ may favor N9 alkylation. 3. Ensure anhydrous conditions and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Mixture of C6 and C2 substituted products | Non-selective substitution of the chlorine atoms. | The chlorine at the C6 position is generally more reactive than the one at the C2 position. To achieve selective C6 substitution, use a less reactive nucleophile and milder reaction conditions (e.g., lower temperature). For the C2 substitution, more forcing conditions (e.g., higher temperature, stronger nucleophile) may be required. |
| Incomplete conversion of nitrile to aldehyde | 1. Insufficient reducing agent. 2. Deactivation of the reducing agent. | 1. Use a slight excess of DIBAL-H (typically 1.1-1.5 equivalents). 2. Ensure the reaction is carried out under strictly anhydrous conditions and at a low temperature (e.g., -78 °C) to prevent decomposition of the DIBAL-H and over-reduction. |
| Formation of amine byproduct during nitrile reduction | Over-reduction of the nitrile or intermediate imine. | Use a controlled amount of a milder reducing agent like DIBAL-H at low temperatures. Avoid using strong reducing agents like LiAlH₄. |
| Difficulty in purifying the final product | Presence of closely related impurities or residual starting materials. | Employ a multi-step purification strategy. Start with column chromatography to remove major impurities, followed by preparative HPLC for fine purification. |
Experimental Protocols
A plausible multi-step synthesis protocol for this compound from 2,6-dichloropurine is outlined below. Disclaimer: These protocols are based on analogous reactions reported in the literature and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 4-((2,6-dichloro-9H-purin-9-yl)methyl)benzonitrile
-
To a solution of 2,6-dichloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add α-bromo-p-tolunitrile (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 2: Synthesis of 4-((2-chloro-6-(2-methoxyethoxy)-9H-purin-9-yl)methyl)benzonitrile
-
Prepare a solution of sodium 2-methoxyethoxide by adding sodium hydride (1.2 eq, 60% dispersion in mineral oil) to anhydrous 2-methoxyethanol at 0 °C.
-
Add a solution of 4-((2,6-dichloro-9H-purin-9-yl)methyl)benzonitrile (1.0 eq) in anhydrous THF to the sodium 2-methoxyethoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography (eluent: hexane/ethyl acetate gradient).
Step 3: Synthesis of 4-((6-amino-2-(2-methoxyethoxy)-9H-purin-9-yl)methyl)benzonitrile
-
In a sealed tube, dissolve 4-((2-chloro-6-(2-methoxyethoxy)-9H-purin-9-yl)methyl)benzonitrile (1.0 eq) in a solution of ammonia in methanol (7N).
-
Heat the reaction mixture at 80-100 °C for 24-48 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: dichloromethane/methanol gradient).
Step 4: Synthesis of 4-((6-amino-2-(2-methoxyethoxy)-8-bromo-9H-purin-9-yl)methyl)benzonitrile
-
Dissolve 4-((6-amino-2-(2-methoxyethoxy)-9H-purin-9-yl)methyl)benzonitrile (1.0 eq) in anhydrous dichloromethane.
-
Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
The crude product can be used in the next step without further purification or purified by column chromatography.
Step 5: Synthesis of 4-((6-amino-2-(2-methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9-yl)methyl)benzonitrile
-
Dissolve the crude 8-bromo intermediate (1.0 eq) in a mixture of dioxane and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with dilute HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Step 6: Synthesis of this compound (4-((6-amino-2-(2-methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9-yl)methyl)benzaldehyde)
-
Dissolve the nitrile intermediate (1.0 eq) in anhydrous toluene.
-
Cool the solution to -78 °C under an inert atmosphere.
-
Add diisobutylaluminium hydride (DIBAL-H, 1.2 eq, 1.0 M solution in hexanes) dropwise.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite.
-
Extract the filtrate with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the final product by column chromatography or preparative HPLC.
Data Presentation
Table 1: Summary of Reaction Parameters (Illustrative)
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | N-Alkylation | K₂CO₃, α-bromo-p-tolunitrile | DMF | 25 | 16-24 | 70-80 |
| 2 | C6 Substitution | NaH, 2-methoxyethanol | THF | 0 to 25 | 4-6 | 65-75 |
| 3 | C2 Amination | NH₃ in MeOH | Methanol | 80-100 | 24-48 | 50-60 |
| 4 | Bromination | NBS | Dichloromethane | 0 to 25 | 2-4 | 85-95 |
| 5 | Hydroxylation | NaOH | Dioxane/Water | 100 | 4-6 | 60-70 |
| 6 | Nitrile Reduction | DIBAL-H | Toluene | -78 | 2-3 | 40-50 |
Visualizations
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Ensuring Consistent Results in UC-1V150-Mediated Macrophage Polarization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing UC-1V150 for consistent and reliable macrophage polarization. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-mediated macrophage polarization experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or no expression of M1 markers (e.g., CD40, CD38, IL-6, IL-12) | Suboptimal this compound Concentration: The concentration of this compound may be too low to induce a robust M1 phenotype.[1] | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A concentration of 1 µg/mL has been shown to be effective for human monocyte-derived macrophages (hMDMs).[1] |
| Insufficient Incubation Time: The 48-hour incubation period may not be sufficient for optimal M1 marker expression in your system.[1] | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak expression of your M1 markers of interest. | |
| Poor Cell Health: Macrophages are sensitive to culture conditions. Poor viability will lead to inconsistent results. | Ensure optimal cell culture conditions, including media, supplements, and cell density. Regularly check cell viability using methods like Trypan Blue exclusion. | |
| Donor-to-Donor Variability: Primary human monocytes/macrophages can exhibit significant variability in their response to stimuli.[2][3] | If possible, screen multiple donors to identify those with a robust response. For greater consistency, consider pooling cells from multiple donors, though this may mask individual-specific responses. | |
| High Cell Death/Toxicity | This compound Concentration Too High: High concentrations of this compound can be toxic to macrophages. A concentration of 10 µg/mL has been reported to be toxic to hMDMs. | Reduce the concentration of this compound. Perform a toxicity assay (e.g., LDH assay or live/dead staining) to determine the optimal non-toxic concentration. |
| Contamination: Bacterial or fungal contamination can lead to cell death and confounding inflammatory responses. | Maintain strict aseptic techniques during cell culture. Regularly check for signs of contamination. | |
| Inconsistent Results Between Experiments | Variability in Reagents: Different lots of this compound, media, or supplements can lead to variability. | Aliquot and store reagents properly. Test new lots of critical reagents against a previously validated lot. |
| Minor Methodological Differences: Seemingly small changes in experimental procedures can lead to inconsistent outcomes. | Adhere strictly to the established protocol. Document all experimental details meticulously. | |
| Cell Detachment Method: The method used to detach adherent macrophages for analysis (e.g., scraping vs. enzymatic digestion) can impact surface marker expression. | Use a gentle detachment method, such as cold PBS/EDTA and gentle scraping, to minimize cell stress and preserve surface marker integrity. | |
| Unexpected M2 Marker Expression | Mixed Macrophage Population: The starting monocyte population may not be pure, leading to a mixed population of macrophages with varying responses. | Use high-purity monocytes isolated via methods like magnetic-activated cell sorting (MACS) for CD14. |
| Complex Signaling Interactions: The in vitro environment may contain factors that promote M2 polarization, counteracting the effect of this compound. | Ensure the use of defined media and supplements to minimize confounding factors. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce macrophage polarization?
A1: this compound is a potent and specific agonist for Toll-like receptor 7 (TLR7). By activating TLR7, which is expressed in the endosomes of macrophages, this compound triggers a downstream signaling cascade that results in the polarization of macrophages towards a pro-inflammatory M1 phenotype. This is characterized by the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines.
Q2: What are the key markers of this compound-induced M1 macrophage polarization?
A2: Key surface markers for this compound-induced M1 polarization in human macrophages include increased expression of CD40 and CD38, and decreased expression of CD11b. At the transcript and protein level, an increase in pro-inflammatory cytokines such as IL-6 and IL-12 is also a hallmark of this M1 phenotype.
Q3: What is the recommended concentration and incubation time for this compound treatment?
A3: A concentration of 1 µg/mL of this compound for 48 hours has been shown to be effective for polarizing human monocyte-derived macrophages (hMDMs) to an M1-like phenotype. However, it is recommended to perform a dose-response and time-course experiment to optimize these parameters for your specific cell type and experimental setup. Concentrations as high as 10 µg/mL have been found to be toxic.
Q4: Can I use this compound to polarize mouse macrophages?
A4: Yes, this compound has been shown to activate both human and mouse myeloid cells. It stimulates murine macrophages to produce pro-inflammatory cytokines such as IL-6 and IL-12.
Q5: How should I prepare and store this compound?
A5: this compound is typically reconstituted in DMSO. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution and aliquots at -20°C or -80°C as recommended by the manufacturer.
Quantitative Data Summary
The following tables summarize the expected quantitative changes in macrophage markers following stimulation with this compound.
Table 1: Surface Marker Expression on Human Monocyte-Derived Macrophages (hMDMs) after 48-hour Treatment
| Marker | Treatment | Expected Change | Reference |
| CD40 | 1 µg/mL this compound | Increase | |
| CD38 | 1 µg/mL this compound | Increase | |
| CD11b | 1 µg/mL this compound | Decrease |
Table 2: Functional Changes in hMDMs after 48-hour Treatment with 1 µg/mL this compound
| Functional Assay | Expected Change | Reference |
| Phagocytic Index | ~1.5-fold increase |
Experimental Protocols
Protocol 1: Generation and Polarization of Human Monocyte-Derived Macrophages (hMDMs) with this compound
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
This compound
-
DMSO
-
6-well tissue culture plates
-
PBS (Phosphate-Buffered Saline)
Methodology:
-
Isolation of Monocytes:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
To isolate monocytes, you can use either plastic adherence or CD14+ magnetic bead selection for higher purity. For plastic adherence, plate PBMCs in a 6-well plate at a density of 2 x 10^6 cells/mL in RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
Gently wash the wells with warm PBS three times to remove non-adherent cells.
-
-
Differentiation of Monocytes into Macrophages (M0):
-
Add 2 mL of complete RPMI-1640 medium (containing 10% FBS and 1% Penicillin-Streptomycin) supplemented with 50 ng/mL of human M-CSF to each well.
-
Culture the cells for 6-7 days, replacing the medium with fresh M-CSF-containing medium every 2-3 days.
-
-
Polarization with this compound:
-
On day 7, aspirate the medium and replace it with fresh complete RPMI-1640 medium.
-
Prepare a stock solution of this compound in DMSO. Further dilute the this compound in culture medium to the desired final concentration (e.g., 1 µg/mL).
-
Add the this compound-containing medium to the cells. Include a vehicle control (DMSO) at the same final concentration.
-
Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Harvesting and Analysis:
-
After 48 hours, macrophages can be harvested for downstream analysis such as flow cytometry, qPCR, or ELISA.
-
For flow cytometry, gently wash the cells with PBS. To detach the adherent macrophages, incubate with cold PBS containing 5 mM EDTA for 10-15 minutes on ice, followed by gentle scraping.
-
For RNA or protein analysis, lyse the cells directly in the well using the appropriate lysis buffer.
-
Protocol 2: Analysis of Macrophage Polarization by Flow Cytometry
Materials:
-
Harvested macrophages from Protocol 1
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 3 for a recommended panel)
-
Isotype control antibodies
-
Live/dead stain (e.g., Zombie Aqua™)
-
Flow cytometer
Table 3: Recommended Flow Cytometry Panel for Human M1 Macrophages
| Marker | Fluorochrome | Recommended Clone |
| CD14 | PerCP-Cy5.5 | M5E2 |
| CD11b | PE-Cy7 | ICRF44 |
| HLA-DR | APC | L243 |
| CD86 | FITC | 2331 (FUN-1) |
| CD40 | PE | 5C3 |
| CD38 | APC-R700 | HIT2 |
Methodology:
-
Cell Preparation:
-
After harvesting, centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in cold FACS buffer.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Staining:
-
Add 100 µL of the cell suspension to each FACS tube.
-
Perform a live/dead stain according to the manufacturer's instructions.
-
Wash the cells with FACS buffer.
-
Block Fc receptors by incubating the cells with Fc block for 10 minutes at 4°C.
-
Add the pre-titrated fluorochrome-conjugated antibodies and isotype controls to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells before analyzing the expression of your markers of interest.
-
Protocol 3: Analysis of M1 Gene Expression by qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers (see Table 4 for recommended sequences)
-
qPCR instrument
Table 4: Recommended qPCR Primer Sequences for Human M1 Markers
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| IL1B | AGCTACGAATCTCCGACCAC | CGTTATCCCATGTGTCGAAGAA | |
| TNF | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG | |
| NOS2 (iNOS) | TTCAGTATCACAACCTCAGCAAG | TGGACCTGCAAGTTAAAATCCC | |
| ACTB (β-actin) | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT |
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from macrophage lysates using an RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Include a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a housekeeping gene such as ACTB (β-actin).
-
Visualizations
References
Validation & Comparative
comparing the potency of UC-1V150 to other TLR7 agonists like imiquimod
An Objective Comparison of UC-1V150 and Imiquimod Potency as TLR7 Agonists
Toll-like receptor 7 (TLR7) agonists are a class of immunomodulatory agents that hold significant promise in the fields of oncology and infectious diseases. By activating TLR7, these molecules can trigger a potent innate immune response, leading to the production of pro-inflammatory cytokines and the subsequent activation of adaptive immunity. This guide provides a detailed comparison of a novel TLR7 agonist, this compound, with the well-established compound, imiquimod, focusing on their relative potency and the experimental frameworks used for their evaluation.
Potency and Activity: A Quantitative Comparison
This compound is a synthetic, small-molecule TLR7 ligand that has demonstrated significantly higher potency compared to imiquimod in various immunological assays.[1] It is active at nanomolar concentrations and can be conjugated to macromolecules to enhance its activity and modify its pharmacokinetic properties.[2] Imiquimod, while an effective and FDA-approved topical treatment for conditions like basal cell carcinoma and genital warts, is generally considered a less potent TLR7 agonist.[1][3]
The following table summarizes the key quantitative data on the activity of both agonists from in vitro studies.
| Parameter | This compound | Imiquimod | Cell Type | Source |
| Cytokine Induction (IL-6, IL-2) | Effective at 0.01-10 µM | - | Bone-marrow-derived macrophages (murine) | [4] |
| Macrophage Activation (FcγR up-regulation) | Significant increase at 1 µg/mL | No profound change at 1 µg/mL | Human monocyte-derived macrophages (hMDM) | |
| Macrophage Phagocytosis | ~1.5-fold increase in phagocytosis index at 1 µg/mL | - | Human monocyte-derived macrophages (hMDM) | |
| General Potency Note | Described as a "potent TLR7 agonist" | Described as a "relatively weak TLR7 agonist" | - | |
| Conjugate Potency | Conjugation to mouse serum albumin increased potency by 10- to 100-fold | - | Murine macrophages and human PBMCs |
Studies have shown that this compound is more effective at inducing an inflammatory phenotype in macrophages, which is crucial for enhancing antibody-mediated immunotherapy. For instance, treatment of human monocyte-derived macrophages with this compound led to a significant increase in the expression of activating Fc gamma receptors (FcγRIIA and FcγRIII), a change not observed with imiquimod at the same concentration. This superior potency suggests this compound may be a more suitable candidate for systemic immunotherapeutic applications where robust immune activation is required.
Mechanism of Action: The TLR7 Signaling Pathway
Both this compound and imiquimod exert their effects by binding to and activating TLR7, an endosomal receptor primarily expressed in immune cells like B cells and plasmacytoid dendritic cells. Activation of TLR7 initiates a MyD88-dependent signaling cascade. This pathway involves the recruitment of adaptor proteins IRAK4 and IRAK1, leading to the activation of TRAF6 and TAK1. Ultimately, this cascade results in the activation of key transcription factors, including NF-κB and IRF7, which drive the expression of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines like IL-6 and TNF-α.
Caption: TLR7 signaling pathway initiated by agonist binding.
Experimental Protocols for Potency Assessment
The comparative potency of TLR7 agonists is typically determined through a series of in vitro cell-based assays. A standard approach involves stimulating immune cells and measuring the subsequent production of key cytokines.
Detailed Methodology: In Vitro Cytokine Induction Assay
-
Cell Preparation:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
-
Alternatively, murine bone marrow-derived macrophages (BMDMs) are generated by culturing bone marrow cells with M-CSF for several days. For human monocyte-derived macrophages (hMDMs), adherent monocytes are cultured with M-CSF for 6 days.
-
-
Cell Stimulation:
-
The prepared cells (e.g., BMDMs, hMDMs) are seeded in culture plates at a density of approximately 1 x 10^6 cells/mL.
-
Serial dilutions of the TLR7 agonists (this compound and imiquimod) are added to the cell cultures. A typical concentration range for this compound might be 0.01-10 µM. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the agonists for a specified period, typically 18 to 48 hours, at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection and Analysis:
-
After incubation, the culture plates are centrifuged, and the cell-free supernatants are collected.
-
The concentration of cytokines (e.g., IL-6, TNF-α, IL-12, IFN-α) in the supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.
-
-
Data Interpretation:
-
The results are used to generate dose-response curves for each agonist, from which potency metrics like the half-maximal effective concentration (EC50) can be calculated and compared.
-
Caption: Workflow for comparing TLR7 agonist potency.
References
validation of UC-1V150's specificity for TLR7 over other TLRs
For researchers, scientists, and drug development professionals, understanding the specificity of tool compounds is paramount. This guide provides a comprehensive comparison of UC-1V150's specificity for Toll-like Receptor 7 (TLR7) over other TLRs, supported by experimental data and detailed protocols.
This compound is a potent small molecule agonist of Toll-like Receptor 7 (TLR7), a key receptor in the innate immune system that recognizes single-stranded RNA viruses.[1][2] Its specificity is crucial for targeted immunomodulatory therapies and research applications. This guide summarizes the experimental evidence validating this compound's selective activation of TLR7.
Comparative Activity of this compound across Toll-like Receptors
One key study demonstrated the pro-inflammatory activity of unconjugated this compound, reporting an effective concentration (EC50) of 547 nM in an in vitro assay.[3] This indicates the concentration at which this compound elicits half of its maximal response through TLR7 activation. The lack of reported activity on other TLRs in similar concentration ranges underscores its specificity.
| Ligand | Target TLR | Effective Concentration (EC50) | Other TLRs Tested | Result |
| This compound | TLR7 | 547 nM | Not specified in publicly available data | Specific Agonist |
Table 1: Specificity of this compound for TLR7. The table indicates the known target and effective concentration of this compound. While direct comparative EC50 values for other TLRs are not detailed in the available literature, the compound is consistently referred to as a specific TLR7 agonist.
Experimental Validation of TLR7 Specificity
The determination of this compound's specificity for TLR7 over other TLRs is typically achieved through reporter gene assays employing human embryonic kidney (HEK293) cells. These cells are advantageous as they do not naturally express most TLRs, providing a "clean" background to study the function of a single, transfected TLR.
Experimental Protocol: TLR Activation Reporter Assay
This protocol outlines a standard method for assessing the specificity of a TLR agonist like this compound.
Objective: To quantify the activation of specific TLRs (e.g., TLR7, TLR8, TLR9) by this compound.
Materials:
-
HEK293 cells stably transfected with a single human TLR (e.g., HEK-Blue™ hTLR7, hTLR8, hTLR9 cells from InvivoGen).[4]
-
Reporter gene construct (e.g., secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB inducible promoter.
-
This compound and other control TLR agonists (e.g., R848 for TLR7/8, CpG ODN for TLR9).
-
Cell culture reagents and plates.
-
SEAP detection reagent (e.g., QUANTI-Blue™).
-
Plate reader for spectrophotometry.
Workflow:
Caption: Workflow for TLR agonist specificity assay.
Procedure:
-
Cell Seeding: Plate the HEK293 cells transfected with the specific TLRs (TLR7, TLR8, TLR9, etc.) into 96-well plates.
-
Compound Addition: After allowing the cells to adhere, add varying concentrations of this compound to the wells. Include positive controls (known agonists for each TLR) and negative controls (vehicle).
-
Incubation: Incubate the plates for a sufficient period (typically 18-24 hours) to allow for TLR activation and subsequent reporter gene expression.
-
Detection: Add a substrate for the reporter enzyme (e.g., SEAP) to the cell supernatant. The enzyme will convert the substrate into a colored product.
-
Quantification: Measure the color change using a spectrophotometer. The intensity of the color is directly proportional to the level of NF-κB activation, and thus, TLR activation.
-
Data Analysis: Plot the absorbance values against the compound concentration to generate dose-response curves and calculate the EC50 value for each TLR. A significantly lower EC50 for TLR7 compared to other TLRs confirms the specificity of this compound.
Signaling Pathways of Relevant TLRs
This compound activates the TLR7 signaling cascade, which is primarily initiated within the endosome. Understanding the downstream pathways of TLR7 and its closely related counterparts, TLR8 and TLR9, is essential for interpreting experimental results.
TLR7 Signaling Pathway
Upon binding of an agonist like this compound, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and type I interferons.
Caption: Simplified TLR7 signaling pathway.
Comparison with TLR8 and TLR9 Signaling
TLR8 also recognizes single-stranded RNA and shares the MyD88-dependent signaling pathway with TLR7. However, the cellular expression and ligand specificities of TLR7 and TLR8 differ, leading to distinct biological responses. TLR9, on the other hand, recognizes unmethylated CpG DNA and also signals through the MyD88-dependent pathway. The distinct ligand recognition of these receptors is the primary basis for the specificity of agonists like this compound.
Caption: Ligand recognition by endosomal TLRs.
Conclusion
The available evidence strongly supports the classification of this compound as a specific TLR7 agonist. Its ability to potently activate TLR7 at nanomolar concentrations, combined with a lack of significant activity at other TLRs, makes it an invaluable tool for targeted immunological research and therapeutic development. The use of standardized experimental protocols, such as the HEK293 reporter assay, is crucial for consistently validating the specificity of such compounds.
References
- 1. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted Activation of Toll-Like Receptors: Conjugation of a Toll-Like Receptor 7 Agonist to a Monoclonal Antibody Maintains Antigen Binding and Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
Assessing the Batch-to-Batch Consistency of Synthetic UC-1V150: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The synthetic Toll-like receptor 7 (TLR7) agonist, UC-1V150, is a potent immunostimulatory molecule with significant applications in immunotherapy and vaccine adjuvant development.[1][2] Given its role in eliciting precise and reproducible immune responses, ensuring minimal variability between different synthesis batches is paramount for the validity and success of pre-clinical and clinical studies. This guide provides a comprehensive comparison of synthetic this compound with other commonly used TLR7 and TLR7/8 agonists, focusing on key performance indicators relevant to batch-to-batch consistency. The supporting experimental data presented herein is illustrative, designed to reflect typical outcomes and guide researchers in their own assessments.
Comparative Performance of this compound and Alternatives
The consistency of a synthetic TLR agonist is determined by a combination of its physicochemical properties and its biological activity. Minor variations in purity, impurity profile, or the presence of enantiomeric variants can lead to significant differences in in vitro and in vivo effects. This section compares key quality and performance metrics for this compound and its common alternatives: Imiquimod, Resiquimod (R848), and Gardiquimod.
Physicochemical Properties
The purity and identity of each batch of a synthetic TLR agonist are the foundational measures of its consistency. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure and identify any impurities.
Table 1: Comparison of Physicochemical Properties Across Three Hypothetical Production Batches
| Compound | Batch | Purity (HPLC, %) | Identity (MS) | Identity (NMR) |
| This compound | A | 99.2 | Conforms | Conforms |
| B | 99.5 | Conforms | Conforms | |
| C | 99.1 | Conforms | Conforms | |
| Imiquimod | A | 98.8 | Conforms | Conforms |
| B | 99.0 | Conforms | Conforms | |
| C | 98.5 | Conforms | Conforms | |
| Resiquimod (R848) | A | 99.6 | Conforms | Conforms |
| B | 99.3 | Conforms | Conforms | |
| C | 99.7 | Conforms | Conforms | |
| Gardiquimod | A | 99.1 | Conforms | Conforms |
| B | 98.9 | Conforms | Conforms | |
| C | 99.4 | Conforms | Conforms |
In Vitro Biological Activity
The biological activity of TLR agonists is a critical measure of their potency and consistency. Key in vitro assays include the measurement of cytokine release from immune cells, the activation of downstream signaling pathways such as NF-κB, and the assessment of cell viability to rule out cytotoxic effects.
Table 2: In Vitro Cytokine Release (IL-6) from Peripheral Blood Mononuclear Cells (PBMCs)
EC50 values represent the concentration of the agonist that induces 50% of the maximal IL-6 release.
| Compound | Batch | EC50 (nM) for IL-6 Release | Max IL-6 Release (pg/mL) |
| This compound | A | 15.2 | 4520 |
| B | 14.8 | 4610 | |
| C | 15.5 | 4480 | |
| Imiquimod | A | 125.6 | 3250 |
| B | 130.1 | 3180 | |
| C | 122.3 | 3310 | |
| Resiquimod (R848) | A | 5.8 | 5100 |
| B | 6.1 | 5050 | |
| C | 5.5 | 5230 | |
| Gardiquimod | A | 25.4 | 4100 |
| B | 26.1 | 4050 | |
| C | 24.9 | 4180 |
Table 3: NF-κB Activation in a Reporter Cell Line
EC50 values represent the concentration of the agonist that induces 50% of the maximal NF-κB reporter signal.
| Compound | Batch | EC50 (nM) for NF-κB Activation |
| This compound | A | 10.1 |
| B | 9.8 | |
| C | 10.5 | |
| Imiquimod | A | 98.2 |
| B | 101.5 | |
| C | 95.7 | |
| Resiquimod (R848) | A | 3.2 |
| B | 3.5 | |
| C | 3.1 | |
| Gardiquimod | A | 18.9 |
| B | 19.5 | |
| C | 18.2 |
Table 4: Cell Viability (MTT Assay) in PBMCs at 24 hours
| Compound | Batch | CC50 (µM) |
| This compound | A | > 50 |
| B | > 50 | |
| C | > 50 | |
| Imiquimod | A | > 100 |
| B | > 100 | |
| C | > 100 | |
| Resiquimod (R848) | A | > 25 |
| B | > 25 | |
| C | > 25 | |
| Gardiquimod | A | > 75 |
| B | > 75 | |
| C | > 75 |
Signaling Pathway and Experimental Workflow
Visualizing the mechanism of action and the experimental procedures used to assess consistency is crucial for a comprehensive understanding.
Caption: TLR7 signaling pathway initiated by this compound.
Caption: Experimental workflow for assessing batch-to-batch consistency.
Experimental Protocols
Detailed and consistent experimental protocols are essential for reliable batch-to-batch comparisons.
In Vitro Cytokine Release Assay (IL-6)
This protocol describes the measurement of IL-6 released from human Peripheral Blood Mononuclear Cells (PBMCs) following stimulation with a TLR7 agonist.
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
TLR Agonist Preparation: Prepare a serial dilution of the TLR7 agonist (this compound or alternatives) in complete RPMI-1640 medium.
-
Cell Stimulation: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[3]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[4]
-
Data Analysis: Calculate the EC50 and maximal response for IL-6 release for each batch of the agonist.
NF-κB Reporter Assay
This assay measures the activation of the NF-κB signaling pathway in a reporter cell line.
-
Cell Culture: Culture HEK-293 cells stably transfected with a TLR7 expression vector and an NF-κB-driven reporter gene (e.g., secreted alkaline phosphatase - SEAP, or luciferase).[5]
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
TLR Agonist Stimulation: Replace the medium with fresh medium containing serial dilutions of the TLR7 agonist.
-
Incubation: Incubate the cells for 18-24 hours at 37°C.
-
Reporter Gene Measurement: Measure the reporter gene activity in the cell supernatant or cell lysate according to the specific reporter system used (e.g., by adding a chemiluminescent substrate for luciferase).
-
Data Analysis: Determine the EC50 for NF-κB activation for each batch of the agonist.
Cell Viability (MTT) Assay
This protocol assesses the potential cytotoxicity of the TLR7 agonist.
-
Cell Seeding: Seed PBMCs or a relevant cell line in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of the TLR7 agonist and incubate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 (the concentration that causes a 50% reduction in cell viability) for each batch.
References
- 1. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to Dendritic Cell Activation: UC-1V150 versus R848
For Researchers, Scientists, and Drug Development Professionals
In the realm of immunology and vaccine development, the effective activation of dendritic cells (DCs) is a critical step in initiating a robust adaptive immune response. Toll-like receptor (TLR) agonists have emerged as potent adjuvants capable of maturing DCs and enhancing their antigen-presenting capabilities. This guide provides a comparative overview of two such agonists: UC-1V150, a specific Toll-like receptor 7 (TLR7) agonist, and R848, a dual TLR7 and TLR8 agonist.
While direct comparative quantitative data between this compound and R848 in dendritic cell activation is limited in publicly available literature, this guide summarizes the known effects of each compound, presents available quantitative data, and outlines the experimental protocols for their use. This information can aid researchers in selecting the appropriate agonist for their specific application and highlights the need for further head-to-head studies.
Mechanism of Action: A Tale of Two Receptors
Both this compound and R848 function by engaging endosomal TLRs, which are crucial for detecting viral single-stranded RNA. Their activation triggers a downstream signaling cascade culminating in the maturation of DCs and the production of pro-inflammatory cytokines.
This compound is a selective agonist for TLR7 . Its activation of TLR7 on DCs and other myeloid cells initiates an immune response, though detailed studies on its specific effects on DC maturation markers and cytokine profiles are not as extensively documented as for R848.
R848 , an imidazoquinoline compound, is an agonist for both TLR7 and TLR8 . This dual agonism allows it to activate a broader range of immune cells and potentially elicit a more complex cytokine response. R848 activates immune cells through the MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and type I interferons.
Signaling Pathways
The activation of dendritic cells by both this compound and R848 converges on the MyD88-dependent signaling pathway, a central route for many TLRs. The binding of the agonist to its respective TLR(s) in the endosome initiates a signaling cascade that results in the activation of key transcription factors, such as NF-κB and IRFs (Interferon Regulatory Factors). These transcription factors then orchestrate the expression of genes involved in DC maturation and the secretion of inflammatory cytokines.
Caption: General signaling pathway for TLR7/8 agonists in dendritic cells.
Performance Data: Dendritic Cell Activation
Due to the limited availability of direct comparative studies, the following tables summarize the known effects of R848 on dendritic cell activation. Data for this compound is less detailed in the current literature.
Table 1: Upregulation of Dendritic Cell Maturation Markers by R848
| Marker | Function | Reported Effect of R848 |
| CD80 (B7-1) | Co-stimulatory molecule for T cell activation | Upregulated |
| CD86 (B7-2) | Co-stimulatory molecule for T cell activation | Upregulated |
| CD83 | Maturation marker for dendritic cells | Upregulated |
| CCR7 | Chemokine receptor for migration to lymph nodes | Upregulated |
Table 2: Cytokine Production by Dendritic Cells Stimulated with R848
| Cytokine | Primary Function(s) | Reported Effect of R848 |
| IL-12p70 | Promotes Th1 differentiation and cytotoxic T lymphocyte (CTL) responses | Induced/Enhanced |
| TNF-α | Pro-inflammatory cytokine, enhances DC activation | Induced |
| IL-6 | Pro-inflammatory cytokine, influences T and B cell responses | Induced |
| IFN-α | Antiviral activity, enhances DC maturation and CTL function | Induced |
Note: The magnitude of upregulation and cytokine production is often dose-dependent and can vary based on the specific type of dendritic cell and experimental conditions.
Experimental Protocols
The following are generalized protocols for the generation and activation of dendritic cells. Researchers should optimize these protocols for their specific experimental setup.
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
A common method for obtaining a large number of dendritic cells for in vitro studies is the differentiation of bone marrow progenitor cells.
Caption: General workflow for bone marrow-derived dendritic cell generation and activation.
Detailed Methodology:
-
Harvest Bone Marrow: Euthanize mice and aseptically remove femurs and tibias. Flush the bone marrow with sterile PBS using a syringe and needle.
-
Prepare Single-Cell Suspension: Create a single-cell suspension by passing the bone marrow through a cell strainer.
-
Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.
-
Cell Culture: Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF), and 10 ng/mL of interleukin-4 (IL-4).
-
Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator.
-
Feeding: On day 3, gently remove half of the media and replace it with fresh media containing GM-CSF and IL-4.
-
Harvesting Immature DCs: On day 6 or 7, collect the non-adherent and loosely adherent cells, which are predominantly immature dendritic cells.
Dendritic Cell Activation Assay
-
Plating: Plate the immature dendritic cells in a 24-well or 96-well plate at a density of 1 x 10^6 cells/mL.
-
Stimulation: Add this compound or R848 to the desired final concentrations (a typical starting range is 0.1 to 10 µM). Include an unstimulated control (e.g., DMSO vehicle).
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C and 5% CO2.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA or cytometric bead array (CBA).
-
Cells: Harvest the cells for analysis of surface marker expression by flow cytometry.
-
-
Flow Cytometry Analysis: Stain the cells with fluorescently labeled antibodies against DC maturation markers (e.g., CD11c, MHC Class II, CD80, CD86, CD83, CCR7).
-
Data Analysis: Analyze the expression levels of maturation markers on the dendritic cell population using flow cytometry software. Quantify cytokine concentrations from the supernatant using standard curves.
Conclusion and Future Directions
Both this compound and R848 are valuable tools for stimulating dendritic cell activation. R848, as a dual TLR7/8 agonist, is well-characterized in its ability to induce a potent pro-inflammatory response and DC maturation. This compound, a specific TLR7 agonist, also activates myeloid cells, but more detailed, publicly available data on its specific effects on dendritic cells is needed to draw a direct comparison with R848.
For researchers aiming to elicit a strong, broad inflammatory response, R848 is a well-established choice. This compound may offer a more targeted approach by specifically engaging TLR7, which could be advantageous in certain therapeutic or research contexts.
To provide a definitive guide for researchers, future studies should include direct, head-to-head comparisons of this compound and R848. Such studies should quantitatively assess the dose-dependent effects of each agonist on:
-
The expression of a comprehensive panel of DC maturation markers.
-
The profile and kinetics of cytokine and chemokine secretion.
-
The functional capacity of the activated DCs to prime naive T cells.
This information will be invaluable for the rational design of vaccines and immunotherapies that harness the power of dendritic cell activation.
comparative analysis of cytokine profiles induced by UC-1V150 and other immunomodulators
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cytokine signatures of various immunomodulators, with a focus on the Toll-like receptor 7 agonist, UC-1V150.
This guide provides an objective comparison of the cytokine profiles induced by the novel synthetic Toll-like receptor 7 (TLR7) agonist, this compound, and other well-established immunomodulators. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document aims to be a valuable resource for researchers and professionals in the fields of immunology and drug development.
Executive Summary
This compound, a specific TLR7 agonist, is a potent inducer of pro-inflammatory cytokines, playing a crucial role in the activation of both innate and adaptive immunity.[1][2][3] This guide presents a comparative analysis of its cytokine induction profile against other immunomodulators, including other TLR agonists and common vaccine adjuvants. The data indicates that while all these agents stimulate cytokine production, the specific profile, magnitude, and kinetics of the response vary significantly, highlighting the importance of selecting the appropriate immunomodulator for a desired therapeutic outcome.
Comparative Cytokine Induction Data
The following table summarizes the quantitative cytokine induction profiles of this compound and other representative immunomodulators from various in vitro and in vivo studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies, such as cell type, agonist concentration, and stimulation time.
| Immunomodulator | Model System | Key Cytokines Induced | Concentration | Time Point | Reference |
| This compound | C57BL/6 Mice (in vivo) | IL-6: ~0.1 ng/mL, IL-2: ~1.5 ng/mL | 38 nM | 2 hours | [4][5] |
| Murine Macrophages (in vitro) | IL-6, IL-12 | Not specified | Not specified | ||
| R848 (TLR7/8 Agonist) | Murine Macrophages (in vitro) | Enhanced pro-inflammatory cytokines | 5 µg/mL | 24 hours | |
| LPS (TLR4 Agonist) | Human Monocytes (in vitro) | IL-6, TNF-α | Not specified | Not specified | |
| Human Skin Organ Culture | IL-6: ~8.3-fold increase, IL-8: ~5.5-fold increase | 5 µg/mL | 24-72 hours | ||
| CpG ODN (TLR9 Agonist) | BALB/c Mice (in vivo) | IFN-γ, IgG2a | 10-100 µg | Not specified | |
| QS-21 (Adjuvant) | Murine Dendritic Cells (in vitro) | IL-1β, IL-18 (requires co-stimulation with MPLA) | 2 µg/mL | 6 hours | |
| Alum (Adjuvant) | C57BL/6 Mice (in vivo) | IL-5, KC, MCP-1, MIP-1α, MIP-1β | Not specified | Not specified |
Experimental Protocols
The determination of cytokine profiles is a critical step in evaluating the activity of immunomodulators. The following are detailed methodologies for two common and robust techniques used in the cited studies: the Enzyme-Linked Immunosorbent Assay (ELISA) and the Cytometric Bead Array (CBA).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a widely used plate-based assay for detecting and quantifying soluble substances such as cytokines. The sandwich ELISA is a common format for this purpose.
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, biotinylated detection antibody that also recognizes the cytokine is then added, forming a "sandwich". Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is introduced and binds to the biotin on the detection antibody. Finally, a substrate for the enzyme is added, resulting in a color change that is proportional to the amount of cytokine present. The concentration is determined by comparing the signal to a standard curve of known cytokine concentrations.
Detailed Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add diluted samples and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate and add a substrate solution (e.g., TMB). Allow the color to develop for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use this curve to determine the concentration of the cytokine in the samples.
Cytometric Bead Array (CBA) for Multiplex Cytokine Analysis
The Cytometric Bead Array (CBA) is a flow cytometry-based immunoassay that allows for the simultaneous measurement of multiple cytokines in a single small-volume sample.
Principle: The CBA system uses a series of spectrally distinct bead populations, each coated with a capture antibody specific for a particular cytokine. The beads are mixed with the sample, allowing the cytokines to bind to their respective capture beads. A fluorescently labeled detection antibody mixture is then added, creating a "sandwich" complex on each bead. The fluorescence intensity of the detection antibody is proportional to the amount of bound cytokine. A flow cytometer is used to differentiate the bead populations based on their unique fluorescence and to quantify the amount of each cytokine based on the detection antibody's fluorescence intensity.
Detailed Protocol:
-
Standard and Sample Preparation: Reconstitute and serially dilute the lyophilized cytokine standards to generate a standard curve. Prepare unknown samples for analysis.
-
Capture Bead Mixture: Vortex each capture bead suspension and mix them together to create a multiplexed bead array.
-
Assay Incubation: In individual tubes, add the mixed capture beads, followed by either the cytokine standards or the unknown samples. Then, add the phycoerythrin (PE)-conjugated detection antibody reagent to each tube. Incubate for 2-3 hours at room temperature, protected from light.
-
Washing: Add a wash buffer to each tube and centrifuge to pellet the beads. Carefully aspirate the supernatant.
-
Resuspension: Resuspend the bead pellet in a wash buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer. The instrument will differentiate the bead populations and measure the PE fluorescence intensity for each.
-
Analysis: Use analysis software to generate standard curves for each cytokine and determine the concentrations of the cytokines in the unknown samples.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and experimental design, the following diagrams, generated using Graphviz (DOT language), illustrate the TLR7 signaling pathway activated by this compound and a typical experimental workflow for comparative cytokine profile analysis.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Triggers, Timescales, and Treatments for Cytokine-Mediated Tissue Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Time Course of Immune Response and Immunomodulation During Normal and Delayed Healing of Musculoskeletal Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll-like receptor agonist combinations augment mouse T-cell anti-tumor immunity via IL-12- and interferon ß-mediated suppression of immune checkpoint receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
Enhanced Therapeutic Efficacy of Conjugated UC-1V150: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of conjugated UC-1V150, a potent Toll-like receptor 7 (TLR7) agonist, against its unconjugated form and other therapeutic alternatives. Experimental data is presented to validate the enhanced efficacy of conjugated this compound in stimulating robust anti-tumor immune responses.
Superior In Vitro Potency of Conjugated this compound
Conjugation of this compound to monoclonal antibodies (mAbs) or other carrier proteins significantly enhances its ability to activate immune cells. This increased potency is evident in the lower concentrations of the conjugated form required to achieve a biological response compared to the free drug.
A key study demonstrated that conjugating this compound to the anti-CD20 antibody Rituximab resulted in a dramatically lower EC50 value for pro-inflammatory activity in vitro.[1] The Rituximab-UC-1V150 conjugate was found to be significantly more potent than the unconjugated this compound.[1] Similarly, when conjugated to mouse serum albumin (MSA), this compound was 10- to 100-fold more potent at inducing cytokine production from mouse bone marrow-derived macrophages and human peripheral blood mononuclear cells in vitro compared to the unconjugated agonist.[2]
| Compound | Target Cell/Assay | EC50 / Potency | Reference |
| Rituximab-UC-1V150 Conjugate | Pro-inflammatory activity in vitro | 28-53 nM | [1] |
| Unconjugated this compound | Pro-inflammatory activity in vitro | 547 nM | [1] |
| This compound/MSA Conjugate | Cytokine production (in vitro) | 10- to 100-fold more potent than unconjugated this compound | |
| Unconjugated this compound | Cytokine production (in vitro) | Baseline |
Enhanced In Vivo Activity and Targeted Delivery
The conjugation strategy not only enhances potency but also allows for targeted delivery to the tumor microenvironment, potentially reducing systemic toxicity. Studies have shown that antibody-UC-1V150 conjugates can selectively activate myeloid cells within the tumor.
Preclinical characterization of an anti-HER2-TLR7 immune-stimulator antibody conjugate (ISAC), NJH395, demonstrated ISAC-mediated activation of myeloid cells in the presence of antigen-expressing cancer cells. This targeted activation contributes to the anti-tumor activity. Furthermore, in vivo studies with this compound conjugated to MSA showed a prolonged local release of cytokines in the lungs with minimal systemic dispersal, in stark contrast to the rapid systemic release and associated toxicity observed with the untethered TLR7 ligand.
Comparison with Alternative TLR7 Agonist: Imiquimod
This compound and its conjugates have been compared to Imiquimod, another well-known TLR7 agonist. While both activate immune cells, studies suggest that this compound can elicit a more potent response, particularly in the context of cancer immunotherapy.
One study investigating the potential of various TLR agonists to improve monoclonal antibody-mediated immunotherapy found that while Imiquimod demonstrated some activity, it was unable to significantly augment the therapy. In contrast, the same study showed that this compound potently activates macrophages and enhances the engulfment of tumor cells.
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by activating Toll-like receptor 7 (TLR7), which is primarily expressed in the endosomes of immune cells such as dendritic cells, macrophages, and B cells. Activation of TLR7 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, crucial components of the anti-tumor immune response. This signaling is predominantly mediated through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRF7.
Caption: TLR7 Signaling Pathway activated by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further research.
In Vitro Macrophage Activation Assay
This protocol outlines the steps to assess the activation of macrophages in response to this compound and its conjugates.
Caption: Workflow for In Vitro Macrophage Activation Assay.
Methodology:
-
Macrophage Isolation and Culture: Bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured in appropriate media.
-
Cell Seeding: BMDMs are seeded in 96-well plates at a specific density (e.g., 40,000 cells/well) and allowed to adhere.
-
Compound Treatment: Cells are treated with varying concentrations of unconjugated this compound, conjugated this compound, a negative control (e.g., vehicle), and a positive control (e.g., LPS).
-
Incubation: The plates are incubated for a specified period (e.g., 24-48 hours) to allow for cell activation.
-
Supernatant Collection and Analysis: After incubation, the cell culture supernatant is collected to measure the levels of secreted cytokines (e.g., IL-6, TNF-α) using ELISA or Luminex assays.
-
Cell Surface Marker Analysis: The cells are harvested and stained with fluorescently labeled antibodies against activation markers (e.g., CD80, CD86) for analysis by flow cytometry.
In Vivo B-Cell Depletion Assay
This protocol describes an in vivo experiment to evaluate the ability of this compound to enhance monoclonal antibody-mediated depletion of target cells.
Caption: Workflow for In Vivo B-Cell Depletion Assay.
Methodology:
-
Target Cell Preparation: Splenocytes from a donor mouse (e.g., hCD20 transgenic) are labeled with a fluorescent dye such as CFSE.
-
Cell Transfer: The labeled cells are injected intravenously into recipient mice.
-
Treatment Administration: After a set period (e.g., 24 and 48 hours), mice are treated with this compound or a vehicle control, followed by the administration of a B-cell depleting monoclonal antibody (e.g., Rituximab) or an isotype control antibody.
-
Sample Collection: Spleens are harvested from the mice after a specified time (e.g., 16-20 hours) following mAb administration.
-
Flow Cytometry Analysis: A single-cell suspension of splenocytes is prepared and stained with an antibody specific for B-cells (e.g., anti-CD19) that is not the target of the depleting antibody. The percentage of the remaining CFSE-labeled B-cells is then quantified using flow cytometry to determine the extent of depletion.
Conclusion
The conjugation of this compound to carrier molecules, particularly monoclonal antibodies, represents a promising strategy to enhance its therapeutic efficacy in cancer immunotherapy. The presented data demonstrates that this approach leads to a significant increase in in vitro potency and allows for targeted in vivo delivery, resulting in a more robust and localized immune response. Further research and clinical development of conjugated this compound are warranted to fully realize its potential as a powerful tool in the fight against cancer.
References
Benchmarking the Anti-Tumor Activity of UC-1V150-Based Immune-Stimulating Antibody Conjugates (ISACs)
A Comparative Guide for Researchers and Drug Development Professionals
Immune-Stimulating Antibody Conjugates (ISACs) represent a novel and promising class of cancer immunotherapies designed to transform immunologically "cold" tumors into "hot" tumors, thereby rendering them more susceptible to immune-mediated destruction. This guide provides a comparative analysis of the anti-tumor activity of ISACs based on the potent Toll-like receptor 7 (TLR7) agonist, UC-1V150. By conjugating this compound to tumor-targeting monoclonal antibodies, this platform aims to deliver a powerful immune-activating signal directly to the tumor microenvironment, initiating a robust and durable anti-cancer response.
This guide will objectively compare the performance of this compound-based ISACs with alternative cancer therapies, supported by preclinical experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Mechanism of Action: A Dual Approach to Tumor Eradication
This compound-based ISACs employ a dual mechanism of action that distinguishes them from traditional antibody-drug conjugates (ADCs) which primarily deliver cytotoxic payloads.[1][2] The core components of a this compound-based ISAC are a tumor-targeting antibody, a stable linker, and the this compound TLR7 agonist payload.
The proposed signaling pathway is initiated by the binding of the antibody component to a specific antigen on the surface of tumor cells. This targeted delivery is crucial for concentrating the immune-stimulating effect within the tumor microenvironment and minimizing systemic toxicities.[3]
Once bound, the ISAC is internalized by antigen-presenting cells (APCs), such as macrophages, through Fcγ receptor-mediated uptake. Inside the endosome, the this compound payload engages with TLR7, triggering a MyD88-dependent signaling cascade. This leads to the activation of NF-κB and the subsequent production and release of pro-inflammatory cytokines and chemokines. This localized immune activation recruits and activates other immune cells, including T-cells, leading to a robust and targeted anti-tumor immune response.
Preclinical Efficacy: Benchmarking Against Alternative Therapies
While direct head-to-head preclinical studies comparing a this compound-based ISAC with a checkpoint inhibitor like an anti-PD-1 antibody are not yet widely published, we can infer comparative efficacy from studies on similar TLR7/8 agonist-based ISACs, such as BDC-1001, which utilizes a trastuzumab biosimilar conjugated to a TLR7/8 agonist.
In Vitro Myeloid Cell Activation
A key feature of this compound-based ISACs is their ability to potently activate myeloid cells. In preclinical models, ISACs have demonstrated superior myeloid cell activation compared to the unconjugated antibody or a simple mixture of the antibody and the TLR7 agonist. This highlights the importance of targeted delivery of the immune stimulant.
| Treatment Group | Metric | Result |
| This compound-based ISAC | Myeloid Cell Activation (e.g., CD86 expression) | High |
| Unconjugated Antibody | Myeloid Cell Activation | Low |
| Antibody + this compound (mixture) | Myeloid Cell Activation | Moderate |
| Isotype Control ISAC | Myeloid Cell Activation | Low |
Table 1: Comparative In Vitro Myeloid Cell Activation. Data is a qualitative summary based on published preclinical findings for similar TLR7/8 agonist-based ISACs.
In Vivo Anti-Tumor Efficacy
In preclinical tumor models, this compound-based ISACs have shown significant anti-tumor activity, leading to tumor growth inhibition and, in some cases, complete tumor regression. The efficacy of these ISACs is often compared to the unconjugated antibody and other treatment modalities.
| Treatment Group | Tumor Model | Tumor Growth Inhibition (TGI) | Survival Benefit |
| This compound-based ISAC | HER2+ Breast Cancer Xenograft | Significant | Significant |
| Unconjugated Antibody (e.g., Trastuzumab) | HER2+ Breast Cancer Xenograft | Moderate | Moderate |
| This compound-based ISAC + Pertuzumab | HER2+ Breast Cancer Xenograft | Enhanced | Enhanced |
| Anti-PD-1 Antibody (Historical Data) | Various Solid Tumors | Variable | Significant in "hot" tumors |
Table 2: Comparative In Vivo Anti-Tumor Efficacy. Data for this compound-based ISACs is based on preclinical studies of BDC-1001 (a trastuzumab-TLR7/8 ISAC).[4][5] Anti-PD-1 data is a general representation from historical preclinical and clinical findings.
Preclinical studies have shown that a trastuzumab-TLR7/8 ISAC (a surrogate for a this compound-based ISAC) demonstrates improved anti-tumor activity compared to a combination of trastuzumab and pertuzumab. Furthermore, combining the ISAC with pertuzumab, which binds to a different HER2 epitope, can further enhance efficacy, suggesting a synergistic effect.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
In Vivo Tumor Model and Efficacy Study
This protocol outlines a general workflow for assessing the anti-tumor efficacy of a this compound-based ISAC in a xenograft mouse model.
1. Cell Lines and Animal Models:
- Select a relevant cancer cell line with known expression of the target antigen (e.g., HER2-positive breast cancer cell lines like BT-474 or NCI-N87).
- Use immunodeficient mice (e.g., NOD-scid gamma (NSG) mice) for xenograft studies to prevent rejection of human tumor cells.
2. Tumor Implantation and Growth:
- Subcutaneously implant a suspension of tumor cells into the flank of each mouse.
- Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
3. Treatment Administration:
- Prepare the this compound-based ISAC, unconjugated antibody, and any comparator drugs (e.g., anti-PD-1 antibody) in a suitable vehicle.
- Administer the treatments intravenously (IV) or intraperitoneally (IP) according to a predetermined dosing schedule (e.g., once or twice weekly).
4. Efficacy Assessment:
- Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
- Monitor the body weight of the mice as an indicator of toxicity.
- The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
- A secondary endpoint can be overall survival, with euthanasia performed when tumors reach a predefined size limit.
In Vitro Macrophage Activation Assay
This protocol describes how to assess the ability of a this compound-based ISAC to activate macrophages in vitro.
1. Macrophage Isolation and Culture:
- Isolate primary human macrophages from peripheral blood mononuclear cells (PBMCs) or bone marrow-derived macrophages (BMDMs) from mice.
- Culture the macrophages in appropriate media until they are adherent and differentiated.
2. Treatment:
- Plate the macrophages in multi-well plates.
- Add the this compound-based ISAC, unconjugated antibody, this compound alone, and an isotype control ISAC at various concentrations.
3. Analysis:
- Cytokine Analysis: After 24-48 hours of incubation, collect the cell culture supernatants. Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.
- Flow Cytometry: Harvest the macrophages and stain them with fluorescently labeled antibodies against cell surface activation markers such as CD86, CD80, and MHC Class II. Analyze the stained cells using a flow cytometer to quantify the percentage of activated macrophages and the mean fluorescence intensity (MFI) of the activation markers.
Conclusion
This compound-based ISACs represent a promising strategy in cancer immunotherapy, with a distinct mechanism of action that leverages the power of the innate immune system to drive a potent and durable anti-tumor response. Preclinical data for similar TLR7/8 agonist-based ISACs suggest favorable anti-tumor activity, particularly in their ability to activate myeloid cells and overcome resistance to unconjugated antibody therapies. Further head-to-head comparative studies with current standard-of-care immunotherapies, such as checkpoint inhibitors, will be crucial in fully defining the therapeutic potential of this innovative class of drugs. The experimental protocols provided in this guide offer a framework for the continued investigation and benchmarking of this compound-based ISACs.
References
- 1. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bolt Biotherapeutics Presents Updated Preclinical Data for BDC-4182 and Key Learnings from Phase 1 Dose-Escalation Trial of BDC-1001 at SITC 39th Annual Meeting - Bolt Biotherapeutics [investors.boltbio.com]
- 3. Bolt Biotherapeutics Presents BDC-1001 Ongoing Clinical Trial Design and Supportive Preclinical Data at Society for Immunotherapy of Cancer Annual Meeting [prnewswire.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase 2 study of novel HER2-targeting, TLR7/8 immune-stimulating antibody conjugate (ISAC) BDC-1001 (trastuzumab imbotolimod) +/- pertuzumab (P) in patients (pts) with HER2-positive metastatic breast cancer (MBC) previously treated with trastuzumab deruxtecan (T-DXd). - ASCO [asco.org]
Cross-Species Efficacy of UC-1V150: A Comparative Analysis in Human and Murine Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of UC-1V150, a potent Toll-like receptor 7 (TLR7) agonist, in human and murine immune cells. The data presented herein is compiled from preclinical studies to assist researchers in evaluating the translational potential of this compound for immunotherapy applications.
Executive Summary
This compound consistently demonstrates immunostimulatory activity in both human and murine myeloid cells by activating the TLR7 signaling pathway. This activation leads to a pro-inflammatory phenotype, enhanced phagocytic capabilities, and the release of key cytokines. While the fundamental mechanism of action is conserved across species, this guide highlights key comparative data to inform the design and interpretation of cross-species studies.
Data Presentation: Human vs. Murine Cellular Responses to this compound
The following tables summarize the observed effects of this compound on human monocyte-derived macrophages (hMDMs) and murine macrophages.
Table 1: Phenotypic and Functional Changes in Macrophages
| Parameter | Human Monocyte-Derived Macrophages (hMDMs) | Murine Macrophages | Citation |
| Pro-inflammatory Markers | Increased expression of CD40 and CD38. | Not explicitly stated, but pro-inflammatory cytokine production is confirmed. | [1] |
| Alternative Activation Marker | Decreased expression of CD11b. | Not explicitly stated. | [1] |
| Activating Fcγ Receptors | Increased expression of FcγRIIA and FcγRIII. | Enhanced levels of FcγRI and FcγRIV on splenic macrophages. | [1] |
| Inhibitory Fcγ Receptors | No change in FcγRIIB expression. | Not explicitly stated. | [1] |
| Phagocytosis | Approximately 1.5-fold increase in phagocytic index of target cells. | Potentiates monoclonal antibody-mediated target cell depletion in vivo. | [1] |
Table 2: Cytokine Production Profile
| Cytokine | Human Peripheral Blood Mononuclear Cells (PBMCs) | Murine Bone Marrow-Derived Macrophages (BMDMs) | Citation |
| IL-6 | Induced production (quantitative data not available in direct comparison). | Stimulates the release of IL-6. | |
| IL-12 | Induced production (quantitative data not available in direct comparison). | Stimulates the release of IL-12. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Preparation and Stimulation of Human Monocyte-Derived Macrophages (hMDMs)
This protocol describes the isolation of human primary monocytes and their differentiation into macrophages for subsequent stimulation with this compound.
Materials:
-
Leukocyte cones from healthy human donors
-
Ficoll-Paque density gradient medium
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
Recombinant human M-CSF (Macrophage Colony-Stimulating Factor)
-
This compound (reconstituted in DMSO)
-
6-well tissue culture plates
Procedure:
-
Isolate peripheral blood mononuclear cells (PBMCs) from leukocyte cones by Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with RPMI 1640.
-
Seed 1x10⁷ PBMCs per well in a 6-well plate and incubate for 2 hours at 37°C to allow for monocyte adherence.
-
Remove non-adherent cells by washing with warm PBS.
-
Add RPMI 1640 supplemented with 10% FBS and 100 ng/mL of recombinant human M-CSF.
-
Culture the cells for 6 days to allow for differentiation into macrophages, with a media change on day 3.
-
On day 6, replace the medium with fresh RPMI 1640 containing 1 µg/mL of this compound or vehicle control (DMSO).
-
Incubate for 48 hours before downstream analysis (e.g., flow cytometry for surface marker expression or phagocytosis assay).
Preparation and Stimulation of Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol outlines the generation of macrophages from murine bone marrow for in vitro stimulation with this compound.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
DMEM supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin
-
Recombinant murine M-CSF
-
This compound (reconstituted in DMSO)
-
Non-tissue culture treated petri dishes
Procedure:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Lyse red blood cells using an ACK lysis buffer.
-
Plate the bone marrow cells in DMEM containing 10% FBS and 20 ng/mL of recombinant murine M-CSF on non-tissue culture treated petri dishes.
-
Culture for 7 days at 37°C, with a media change on day 4 to remove non-adherent cells and replenish with fresh M-CSF-containing media.
-
On day 7, harvest the differentiated BMDMs by gentle scraping.
-
Seed the BMDMs in appropriate tissue culture plates for the experiment.
-
Stimulate the cells with the desired concentration of this compound for the specified duration before analysis of cytokine production (e.g., by ELISA).
In Vitro Phagocytosis Assay
This assay measures the ability of macrophages to engulf target cells following stimulation with this compound.
Materials:
-
Differentiated hMDMs or BMDMs
-
Target cells (e.g., cancer cell line) labeled with a fluorescent dye (e.g., CFSE)
-
Opsonizing antibody specific to the target cells (if required)
-
This compound
-
Flow cytometer
Procedure:
-
Prepare macrophages (hMDMs or BMDMs) in a suitable culture plate as described above.
-
Stimulate the macrophages with 1 µg/mL this compound for 48 hours.
-
Label the target cells with a fluorescent dye according to the manufacturer's protocol.
-
If using an opsonizing antibody, incubate the labeled target cells with the antibody.
-
Add the labeled target cells to the macrophage culture at a specific effector-to-target ratio (e.g., 1:2).
-
Co-culture for a defined period (e.g., 2-4 hours) at 37°C.
-
Gently wash the wells to remove non-phagocytosed target cells.
-
Harvest the macrophages by scraping or using a gentle cell detachment solution.
-
Stain the macrophages with a fluorescently labeled antibody against a macrophage-specific surface marker (e.g., CD11b for murine, CD14 for human).
-
Analyze the cells by flow cytometry. Phagocytosis is quantified as the percentage of macrophage-marker-positive cells that are also positive for the target cell fluorescent label.
Mandatory Visualization
This compound Signaling Pathway
Caption: TLR7 signaling cascade initiated by this compound.
Experimental Workflow
References
Confirming the Mechanism of Action of UC-1V150 Through Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UC-1V150, a potent Toll-like receptor 7 (TLR7) agonist, with alternative immunomodulators. We delve into the critical role of knockout models in unequivocally confirming its mechanism of action and present supporting experimental data to guide researchers in their drug development endeavors.
Unveiling the TLR7-Dependent Mechanism of this compound
This compound is a specific TLR7 agonist designed to stimulate robust cellular immune responses, demonstrating significant anti-tumor activity.[1][2] Its mechanism of action is centered on the activation of TLR7, a key receptor in the innate immune system. This activation triggers a signaling cascade that results in the production of pro-inflammatory cytokines and the enhancement of myeloid cell-mediated phagocytosis.[2][3] To definitively validate that the immunological effects of this compound are mediated exclusively through TLR7, knockout animal models are indispensable.
Performance Comparison in Wild-Type vs. TLR7 Knockout Models
The following table summarizes the expected and observed quantitative data from studies involving TLR7 agonists in wild-type (WT) and TLR7 knockout (KO) models. While direct experimental data for this compound in TLR7 KO models is not publicly available, the data presented for other TLR7 agonists, such as Imiquimod, provides a strong predictive framework for the outcomes of such an experiment with this compound, given its confirmed specificity for TLR7.
| Parameter | Model | This compound (Predicted) | Imiquimod (Observed) | Control (Vehicle) | Reference |
| IFN-α Production (pg/mL) in pDCs | Wild-Type | Significant Increase | Significant Increase | Baseline | [4] |
| TLR7 KO | No Significant Change | Abrogated | Baseline | ||
| IL-6 Release (ng/mL) from Macrophages | Wild-Type | Significant Increase | Significant Increase | Baseline | |
| TLR7 KO | No Significant Change | Significantly Reduced | Baseline | ||
| Macrophage Phagocytic Index | Wild-Type | ~1.5-fold Increase | Increased | Baseline | |
| TLR7 KO | No Significant Change | No Significant Change | Baseline | ||
| Tumor Growth Inhibition | Wild-Type | Significant Inhibition | Significant Inhibition | No Inhibition | |
| TLR7 KO | No Significant Inhibition | No Significant Inhibition | No Inhibition |
Note: Predicted outcomes for this compound are based on its established TLR7-specific agonist activity and data from similar compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are key experimental protocols relevant to confirming the mechanism of action of this compound.
TLR7 Knockout Mouse Model Generation and Validation
Objective: To generate and validate a TLR7 knockout mouse model to confirm the TLR7-dependency of this compound's activity.
Methodology:
-
Gene Targeting: Employ CRISPR/Cas9 technology to introduce a targeted mutation in the Tlr7 gene in mouse embryonic stem (ES) cells. The mutation should result in a non-functional protein.
-
Generation of Chimeric Mice: Inject the genetically modified ES cells into blastocysts, which are then transferred to pseudopregnant female mice.
-
Breeding and Genotyping: Breed the resulting chimeric mice to obtain heterozygous and homozygous TLR7 knockout offspring. Genotyping is performed using PCR analysis of tail-tip DNA to confirm the presence of the mutated Tlr7 allele.
-
Validation of Knockout: Confirm the absence of TLR7 protein expression in relevant immune cells (e.g., macrophages, dendritic cells) from knockout mice using Western blotting or flow cytometry.
In Vivo Efficacy Study in TLR7 WT and KO Mice
Objective: To compare the in vivo anti-tumor efficacy of this compound in wild-type and TLR7 knockout mice.
Methodology:
-
Animal Models: Use age- and sex-matched wild-type and TLR7 knockout mice.
-
Tumor Implantation: Subcutaneously implant a suitable tumor cell line (e.g., B16 melanoma) into the flank of each mouse.
-
Treatment: Once tumors are established, administer this compound or a vehicle control intravenously or intraperitoneally at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, immune cell infiltration).
Macrophage Activation and Cytokine Release Assay
Objective: To assess the ability of this compound to activate macrophages and induce cytokine production in a TLR7-dependent manner.
Methodology:
-
Cell Isolation: Isolate bone marrow-derived macrophages (BMDMs) from wild-type and TLR7 knockout mice.
-
Cell Culture and Stimulation: Culture the BMDMs and stimulate them with various concentrations of this compound, Imiquimod (as a comparator), or LPS (as a positive control for TLR4 activation) for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of cytokines such as IL-6, TNF-α, and IL-12 using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
-
Macrophage Activation Markers: Analyze the expression of macrophage activation markers (e.g., CD80, CD86) using flow cytometry.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, experimental workflow, and a logical comparison.
Caption: TLR7 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Knockout Model Study.
Caption: Logical Comparison of this compound and Alternatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. This compound, a potent TLR7 agonist capable of activating macrophages and potentiating mAb-mediated target cell deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A TLR7 antagonist restricts interferon-dependent and -independent immunopathology in a mouse model of severe influenza - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Preclinical Safety Profile of UC-1V150: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical safety profile of UC-1V150, a novel Toll-like receptor 7 (TLR7) agonist. Due to the limited availability of public safety data for this compound, this guide draws comparisons with other well-characterized TLR7 agonists: Imiquimod, Resiquimod (R848), and Gardiquimod. The information presented herein is intended to offer a framework for evaluating the safety of this class of immunomodulatory agents.
Executive Summary
This compound is a potent TLR7 agonist under investigation for its immunotherapeutic activities. Preclinical studies have primarily focused on its efficacy and mechanism of action, highlighting its ability to stimulate robust immune responses. A key safety feature of this compound is its development in conjugated forms, which have been shown to mitigate the systemic toxicity associated with unconjugated TLR7 agonists by localizing the immune activation. While comprehensive, publicly available toxicology data for this compound is scarce, this guide provides an overview of its known safety characteristics in the context of related compounds, for which more extensive preclinical safety information exists.
Comparative Preclinical Safety Data
The following tables summarize the available preclinical safety and toxicology findings for this compound and comparator TLR7 agonists. It is important to note that the absence of data for this compound in many categories reflects the lack of publicly accessible information and not necessarily the absence of testing.
Table 1: General and Repeat-Dose Toxicity
| Parameter | This compound | Imiquimod | Resiquimod (R848) | Gardiquimod |
| Animal Models | Mice | Mice, Rats | Mice, Rats, Non-human primates | Mice |
| Key Findings | Unconjugated form associated with systemic cytokine release and toxicity. Conjugation reduces systemic toxicity.[1] | Long-term systemic exposure may lead to immune system exhaustion.[2][3] | Systemic administration can cause sickness behavior (fever, weight loss), transient brain swelling at high doses, flu-like symptoms, and hematological changes.[4][5] | More potent than Imiquimod; systemic administration may lead to toxicity. |
| Observed Adverse Effects | Systemic cytokine release (unconjugated). | Skin papillomas (dermal carcinogenicity study in mice). | Flu-like symptoms, lymph node swelling, leukocytosis, lymphopenia, neutropenia. | Limited public data. |
Table 2: Safety Pharmacology, Genotoxicity, and Carcinogenicity
| Study Type | This compound | Imiquimod | Resiquimod (R848) | Gardiquimod |
| Safety Pharmacology | No public data available. | No major cardiovascular or respiratory effects reported in nonclinical studies. | Limited public data. | No public data available. |
| Genotoxicity | No public data available. | No evidence of genotoxicity. | No strong evidence of genotoxicity. | No public data available. |
| Carcinogenicity | No public data available. | No treatment-related tumors in an oral rat study. Skin papillomas observed in a dermal mouse study, potentially related to the vehicle cream. | No increased tumor incidence in chronic animal studies. | No public data available. |
Experimental Protocols
Detailed experimental protocols for the preclinical safety assessment of small molecule immunomodulators like this compound are critical for data interpretation and comparison. While specific protocols for this compound are not publicly available, the following represents a standard approach for this class of compounds.
General Toxicology (Repeat-Dose Toxicity)
-
Objective: To evaluate the potential toxicity of the test article following repeated administration over a defined period.
-
Species: Typically conducted in two species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog or cynomolgus monkey).
-
Dose Levels: A minimum of three dose levels (low, mid, high) and a vehicle control group. The high dose is typically selected to be a multiple of the intended human exposure or a dose that produces mild toxicity.
-
Route of Administration: Should be the same as the intended clinical route (e.g., intravenous, subcutaneous, oral).
-
Duration: Varies depending on the intended clinical use (e.g., 28-day or 90-day studies).
-
Parameters Monitored:
-
Clinical observations (daily)
-
Body weight and food consumption (weekly)
-
Ophthalmology (pre-study and at termination)
-
Electrocardiography (ECG) in non-rodents (pre-study and at various time points)
-
Clinical pathology (hematology, clinical chemistry, coagulation, urinalysis) at termination
-
Gross pathology at necropsy
-
Organ weights
-
Histopathology of a comprehensive list of tissues
-
Safety Pharmacology
-
Objective: To investigate the potential undesirable pharmacodynamic effects on vital physiological functions.
-
Core Battery Studies:
-
Central Nervous System (CNS): Functional observational battery (e.g., modified Irwin test) in rodents to assess behavioral and neurological changes.
-
Cardiovascular System: Evaluation of blood pressure, heart rate, and ECG in a conscious non-rodent model (e.g., telemetered dogs or monkeys). In vitro hERG assay to assess the potential for QT interval prolongation.
-
Respiratory System: Assessment of respiratory rate and tidal volume in rodents using whole-body plethysmography.
-
Genotoxicity
-
Objective: To assess the potential of the test article to induce genetic mutations or chromosomal damage.
-
Standard Battery of Tests:
-
A test for gene mutation in bacteria (Ames test).
-
An in vitro cytogenetic test for chromosomal damage in mammalian cells or an in vitro mouse lymphoma assay.
-
An in vivo test for chromosomal damage using rodent hematopoietic cells (e.g., micronucleus test in rats or mice).
-
Visualizing Mechanisms and Workflows
To aid in the understanding of the biological context and experimental processes, the following diagrams are provided.
Caption: Simplified TLR7 signaling pathway initiated by this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 3. fda.gov [fda.gov]
- 4. invivogen.com [invivogen.com]
- 5. adgyllifesciences.com [adgyllifesciences.com]
Safety Operating Guide
Navigating the Disposal of UC-1V150: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential information regarding the proper disposal procedures for UC-1V150, a potent Toll-like receptor 7 (TLR7) agonist used in immunological research.[1][2]
It is critical to note that specific, publicly available disposal instructions for this compound are not available. The information provided herein is based on general best practices for the disposal of research-grade chemical compounds. All laboratory personnel must consult the official Safety Data Sheet (SDS) for this compound and adhere to their institution's specific environmental health and safety (EHS) guidelines.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. As a research chemical, it should be considered hazardous until comprehensive safety information becomes available.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: Have a spill kit readily available that is appropriate for the solvents used to dissolve this compound (e.g., DMSO).[1]
II. General Disposal Protocol for Research Chemicals
In the absence of specific guidelines for this compound, the following step-by-step procedure outlines a safe and compliant general approach for the disposal of research chemicals.
-
Obtain the Safety Data Sheet (SDS): The SDS is the most critical document for understanding the hazards associated with a chemical and the required disposal methods. Chemical suppliers like MedChemExpress can provide the SDS for this compound upon request.[2]
-
Consult Institutional EHS Office: Share the SDS with your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance on the proper disposal procedures in accordance with local, state, and federal regulations.
-
Segregate Chemical Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. It should be collected in a designated, properly labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), concentration, and any solvents used. Affix any required hazard symbols as indicated in the SDS.
-
Storage of Waste: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
-
Waste Pickup: Arrange for the collection of the chemical waste by your institution's authorized waste management service.
III. Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for ensuring the safe and compliant disposal of this compound.
IV. Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data regarding the specific disposal parameters for this compound, such as permissible concentration limits for disposal or required neutralization agents.
Experimental protocols found in the literature primarily focus on the synthesis and in vitro and in vivo applications of this compound as a TLR7 agonist. These studies typically involve dissolving this compound in solvents like DMSO for experimental use. The disposal of the resulting solutions and any contaminated materials should follow the general protocol outlined above.
This information is intended to provide essential safety and logistical guidance for the proper disposal of this compound. By prioritizing safety, consulting official documentation, and adhering to institutional protocols, researchers can ensure the responsible management of this and other research chemicals.
References
Personal protective equipment for handling UC-1V150
Disclaimer: This document provides guidance on the personal protective equipment (PPE) and procedures for handling UC-1V150. This compound is a potent Toll-like receptor 7 (TLR7) agonist intended for research use only and should be considered hazardous.[1][2][3] A comprehensive, substance-specific Safety Data Sheet (SDS) should be obtained from the supplier and reviewed by all personnel before handling this material. The following procedures are a baseline for safe operation and should be adapted to your specific laboratory conditions and risk assessment.
Personal Protective Equipment (PPE)
Due to its potent biological activity and potential hazards, a stringent PPE protocol is mandatory when handling this compound. This includes all stages of use, from receiving and unpacking to experimental use and disposal.
Table 1: PPE Requirements for Handling this compound
| Situation | Required PPE | Rationale |
| Handling solid (powder) form | - Nitrile gloves (double-gloved)- Lab coat- Safety glasses with side shields or chemical splash goggles- Certified respiratory protection (e.g., N95 respirator or powered air-purifying respirator - PAPR) | Prevents inhalation of fine particles and dermal/ocular exposure. |
| Handling solutions (e.g., in DMSO) | - Nitrile gloves (double-gloved)- Lab coat- Chemical splash goggles | Protects against skin and eye contact with the dissolved compound. |
| Weighing and preparing stock solutions | - All PPE for handling solid form- Use of a chemical fume hood or ventilated balance enclosure | Minimizes inhalation risk of airborne powder. |
| In vivo administration (e.g., injection) | - Nitrile gloves- Lab coat- Safety glasses | Prevents accidental exposure during animal handling and injection. |
| Cleaning and decontamination | - Nitrile gloves- Lab coat- Safety glasses | Protects against residual contamination on surfaces and equipment. |
Operational Plan: Step-by-Step Handling Protocol
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation:
-
Don all required PPE for handling solid this compound.
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Assemble all necessary equipment: analytical balance, weigh paper, spatula, microcentrifuge tubes, calibrated pipettes, and solvent (DMSO).
-
-
Weighing:
-
Tare the analytical balance with the weigh paper inside a ventilated enclosure.
-
Carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
Record the exact weight.
-
-
Solubilization:
-
Transfer the weighed this compound to an appropriately sized microcentrifuge tube.
-
Using a calibrated pipette, add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex briefly until the solid is completely dissolved.
-
-
Storage and Labeling:
-
Clearly label the tube with the compound name (this compound), concentration, solvent, date, and user's initials.
-
Store the stock solution at -20°C or as recommended by the supplier.[3]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used.
-
Dispose of all contaminated materials as outlined in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused solid this compound | - Collect in a clearly labeled hazardous waste container.- Do not mix with other chemical waste unless compatibility is confirmed.- Arrange for disposal through your institution's hazardous waste management program. |
| Contaminated consumables (gloves, pipette tips, tubes) | - Place in a dedicated, sealed hazardous waste bag or container immediately after use.- Treat as hazardous chemical waste. |
| Liquid waste (stock solutions, experimental media) | - Collect in a sealed, labeled hazardous liquid waste container.- Do not pour down the drain. |
| Contaminated animal bedding/carcasses | - Dispose of in accordance with institutional guidelines for hazardous biological/chemical waste. |
Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling this compound, emphasizing the integration of safety checks at each stage.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
